molecular formula C14H12ClN3 B13307328 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine

1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine

Katalognummer: B13307328
Molekulargewicht: 257.72 g/mol
InChI-Schlüssel: FRUVMMGDHIKIQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine is a useful research compound. Its molecular formula is C14H12ClN3 and its molecular weight is 257.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C14H12ClN3

Molekulargewicht

257.72 g/mol

IUPAC-Name

1-benzyl-7-chlorobenzimidazol-2-amine

InChI

InChI=1S/C14H12ClN3/c15-11-7-4-8-12-13(11)18(14(16)17-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,16,17)

InChI-Schlüssel

FRUVMMGDHIKIQE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=C3Cl)N=C2N

Herkunft des Produkts

United States
Foundational & Exploratory

The Cornerstone of Druggability: An In-depth Guide to Molecular Weight and Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals

In the intricate journey of drug discovery and development, a molecule's success is not solely dictated by its interaction with a biological target. The silent, yet powerful, determinants of a compound's ultimate fate as a therapeutic agent are its fundamental molecular weight and physicochemical characteristics. These properties govern the entire pharmacokinetic profile of a drug—its Absorption, Distribution, Metabolism, and Excretion (ADME)—and are the bedrock upon which a successful clinical candidate is built.[1][2][3][4] Neglecting a thorough characterization of these parameters in the early stages is a frequent cause of late-stage attrition, leading to wasted resources and time.

This guide provides an in-depth exploration of these critical attributes, moving beyond mere definitions to explain the causality behind experimental choices and their direct implications for drug development. We will use acetylsalicylic acid (Aspirin), a cornerstone of modern medicine, as a practical case study to illustrate these principles.

Part 1: Molecular Weight - The Foundational Metric

Molecular weight (MW) is the mass of one mole of a substance. For a drug candidate, it is a primary gatekeeper for "druglikeness."[3] A compound's size directly influences its ability to permeate biological membranes and avoid rapid clearance.

Aspirin, with the chemical formula C₉H₈O₄, has a molecular weight of approximately 180.16 g/mol .[5][6][7] This relatively small size is a key contributor to its success as an orally administered drug.

The "Rule of Five": A Guiding Principle

In 1997, Christopher Lipinski analyzed the properties of clinical candidates and formulated the "Rule of Five," a set of guidelines to evaluate the druglikeness of a compound for oral administration.[8][9][10] One of the central tenets of this rule is that orally active drugs generally have a molecular weight of less than 500 Daltons.[8][9] Molecules exceeding this threshold often exhibit poor absorption and permeability.[10][11] While not an immutable law, this rule serves as a critical checkpoint in early-stage drug discovery.

Experimental Determination: Mass Spectrometry

The definitive method for determining the molecular weight of a compound is mass spectrometry (MS).[12][13][14][15] This powerful analytical technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular weight.[12][14][15][16]

Experimental Protocol: Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To accurately determine the molecular weight of a compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the compound (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile/water mixture).

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desolvated and become gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their m/z ratio.[16]

  • Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance.[15]

  • Data Analysis: The resulting mass spectrum plots ion intensity versus m/z. The peak corresponding to the molecular ion ([M+H]⁺ for positive mode or [M-H]⁻ for negative mode) is used to determine the molecular weight.

ESI_MS_Workflow cluster_0 Sample Introduction cluster_1 Ionization Source cluster_2 Mass Analysis & Detection cluster_3 Output Sample Sample in Solution SyringePump Syringe Pump Sample->SyringePump Constant Flow ESISource Electrospray Ionization (ESI) High Voltage Applied SyringePump->ESISource MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole) ESISource->MassAnalyzer Gas-Phase Ions Detector Detector MassAnalyzer->Detector Separated Ions (m/z) MassSpectrum Mass Spectrum (Intensity vs. m/z) Detector->MassSpectrum

Caption: Workflow for Molecular Weight Determination using ESI-MS.

Part 2: Key Physicochemical Characteristics

Beyond molecular weight, several other physicochemical properties are critical for a drug's success. These include its acidity (pKa), lipophilicity (LogP), and aqueous solubility.

A. Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. It determines the extent of ionization of a molecule at a given pH. This is crucial because the ionization state affects a drug's solubility, permeability across biological membranes, and binding to its target.[17]

Aspirin is a weak acid with a pKa of approximately 3.5.[18][19][20] This means that in the highly acidic environment of the stomach (pH 1.5-3.5), it exists predominantly in its neutral, unionized form.[19][20][21] This neutrality facilitates its absorption through the lipid membranes of the gastric mucosa.[20][22] Conversely, in the more alkaline environment of the small intestine (pH ~8), aspirin is primarily in its ionized, negatively charged form, which is more water-soluble but less permeable.[19][20]

Aspirin_Ionization cluster_0 Low pH (Stomach) cluster_1 High pH (Intestine) Aspirin_Unionized Aspirin (Unionized) (Lipid Soluble, Absorbable) Aspirin_Ionized Aspirin (Ionized) (Water Soluble, Less Absorbable) Aspirin_Unionized->Aspirin_Ionized pKa ≈ 3.5

Caption: Ionization equilibrium of Aspirin at different physiological pHs.

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[23]

  • Sample Preparation: Accurately weigh and dissolve the compound in a known volume of water or a co-solvent system to create a solution of known concentration (e.g., 1-10 mM).[23]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar.

  • Titration: Add a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) in small, precise increments.[23]

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.[23] This point corresponds to the midpoint of the steepest part of the titration curve.

B. Lipophilicity (LogP)

Lipophilicity, or "fat-loving," describes a compound's ability to dissolve in fats, oils, and other non-polar solvents. It is a critical determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its volume of distribution.[24][25][26] The most common measure of lipophilicity is the octanol-water partition coefficient (LogP).[24][27]

Aspirin has a LogP of approximately 1.2, indicating a balanced solubility between lipid and aqueous environments.[28] This moderate lipophilicity allows it to effectively partition into cell membranes for absorption while maintaining sufficient aqueous solubility for distribution in the bloodstream.

Experimental Protocol: LogP Determination by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of a neutral compound.

Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.[29]

  • Sample Preparation: Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

  • Equilibration: Shake the funnel for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases. Allow the layers to fully separate.

  • Concentration Measurement: Carefully separate the two phases and measure the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).[30]

C. Aqueous Solubility

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature. For orally administered drugs, adequate solubility is essential for dissolution in the gastrointestinal fluids before absorption can occur.[31] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[32]

Aspirin is slightly soluble in water, with a reported solubility of about 3 mg/mL at 25°C. While this is not high, it is sufficient for dissolution and absorption, particularly given its acidic nature which enhances solubility in the more basic intestinal environment.

Experimental Protocol: Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.

Methodology:

  • Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Concentration Measurement: Carefully take an aliquot of the clear supernatant, dilute it if necessary, and measure the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Result Reporting: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Part 3: Integrated Profile and Impact on Drug Development

The individual physicochemical properties do not act in isolation. They form an integrated profile that dictates the overall ADME behavior of a drug.

PropertyValue for AspirinImplication in Drug Development
Molecular Weight 180.16 g/mol [5][7]Complies with Lipinski's Rule of Five, favoring good oral absorption.[8][9]
pKa ~3.5[18][19]Predominantly unionized in the stomach, facilitating absorption. Ionized in the intestine, aiding dissolution.[20][21]
LogP ~1.2[28]Balanced lipophilicity allows for membrane permeation without excessive sequestration in fatty tissues.[24]
Aqueous Solubility ~3 mg/mL at 25°CSufficient for dissolution in the GI tract.
Chemical Stability: A Critical Consideration

Aspirin's primary liability is its susceptibility to hydrolysis, where the ester linkage is cleaved to form salicylic acid and acetic acid.[33][34][35] This degradation can occur in the presence of moisture and is catalyzed by both acid and base.[33][36] This instability impacts its shelf-life and necessitates formulation strategies, such as enteric coatings, to protect the drug from the acidic environment of the stomach and prevent premature degradation.

Aspirin_Hydrolysis Aspirin Aspirin (Acetylsalicylic Acid) Salicylic_Acid Salicylic Acid Aspirin->Salicylic_Acid Hydrolysis Acetic_Acid Acetic Acid Aspirin->Acetic_Acid Hydrolysis Water H₂O (Moisture, pH) Water->Aspirin

Caption: Hydrolysis of Aspirin into its degradation products.

The Interplay of Properties in ADME

The physicochemical properties of a compound are intricately linked and collectively determine its pharmacokinetic profile.

ADME_Properties MW Molecular Weight (<500 Da) Absorption Absorption MW->Absorption Excretion Excretion MW->Excretion LogP Lipophilicity (LogP 1-3) LogP->Absorption Distribution Distribution LogP->Distribution Metabolism Metabolism LogP->Metabolism pKa Ionization (pKa) pKa->Absorption pKa->Distribution Solubility Aqueous Solubility Solubility->Absorption Solubility->Excretion Stability Chemical Stability Stability->Metabolism

Sources

Methodological & Application

Application Note: Dosing Guidelines for 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the dosing, formulation, and experimental protocols for 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine (also known as 1-benzyl-7-chloro-1H-benzimidazol-2-amine), a synthetic benzimidazole-2-amine derivative often utilized in pharmacological research targeting specific receptors or enzymes (e.g., potential kinase or channel modulation, though specific targets vary by study).[]

Given the physicochemical properties of the benzimidazole-2-amine scaffold (lipophilic, weak base), this guide prioritizes solubility enhancement and bioavailability optimization.[]

Executive Summary & Mechanism

1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine is a benzimidazole-2-amine derivative.[] Compounds in this class typically function as privileged scaffolds in medicinal chemistry, often acting as inhibitors of specific kinases, ion channels (e.g., TRP channels), or G-protein coupled receptors (GPCRs).[]

  • Physicochemical Profile: The compound is a lipophilic weak base (Predicted LogP ~3.0–3.5; pKa ~7.5).[]

  • Solubility Challenge: It exhibits poor aqueous solubility at neutral pH, necessitating the use of co-solvents, surfactants, or pH adjustment (acidification) for stable formulation.[]

  • Bioavailability: Moderate-to-high oral bioavailability is expected if properly formulated, due to the scaffold's permeability.[]

Formulation Protocols

Proper formulation is critical to ensure consistent dosing and prevent precipitation in vivo.[]

A. Preferred Vehicle (Solution for IP/PO)

Target Concentration: 1 – 10 mg/mL Stability: Prepare fresh daily.[]

ComponentPercentage (v/v)Function
DMSO 5%Primary Solubilizer
PEG 400 (or PEG 300)40%Co-solvent / Stabilizer
Tween 80 5%Surfactant
Saline (0.9%) or PBS 50%Aqueous Phase

Preparation Steps:

  • Weigh the required amount of compound.[]

  • Dissolve completely in DMSO (vortex/sonicate until clear).

  • Add PEG 400 and vortex.[]

  • Add Tween 80 and vortex.[]

  • Slowly add warm Saline (37°C) while vortexing to prevent precipitation.

    • Note: If precipitation occurs, sonicate for 10-15 mins.[] If it persists, switch to the Suspension Vehicle.

B. Alternative Vehicle (Suspension for High Dose PO)

Target Concentration: >10 mg/mL (for doses >50 mg/kg)[]

ComponentPercentage (w/v)Function
Methylcellulose (MC) 0.5%Viscosity Enhancer
Tween 80 0.1 - 0.5%Wetting Agent
Water q.s.[]Diluent

Preparation Steps:

  • Weigh the compound and micronize (mortar and pestle) if necessary.[]

  • Wet the powder with Tween 80 .[]

  • Gradually add 0.5% MC solution with constant trituration to form a uniform suspension.

Dosing Guidelines & Experimental Design

A. Pharmacokinetic (PK) Evaluation

Before efficacy studies, establish the PK profile to determine half-life (


) and 

.[]

Study Design:

  • Animals: C57BL/6 mice (n=3 per timepoint).

  • Route: IV (Tail Vein) vs. PO (Oral Gavage).[]

  • Dose: 1 mg/kg (IV) / 5 mg/kg (PO).[]

  • Sampling: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

  • Analysis: LC-MS/MS of plasma.

B. Efficacy Dosing (Standard Protocol)

For most murine models (e.g., inflammation, oncology, pain), the following dose ranges are recommended based on the benzimidazole scaffold's typical potency.

ParameterGuideline
Low Dose 10 mg/kg (PO/IP)
Medium Dose 30 mg/kg (PO/IP)
High Dose 60 - 100 mg/kg (PO/IP)
Frequency BID (Twice Daily) or QD (Once Daily)
Duration 5 – 14 Days (depending on model)

Dosing Volume:

  • PO/IP: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).[]

  • IV: 5 mL/kg (e.g., 0.1 mL for a 20g mouse).[]

C. Safety & Toxicity Monitoring

Benzimidazoles can exhibit off-target effects.[] Monitor for:

  • Sedation/Ataxia: (CNS penetration).[]

  • Weight Loss: >15% body weight loss requires euthanasia.[]

  • GI Distress: Diarrhea or distended abdomen.[]

Visual Workflows

Figure 1: Formulation Decision Tree

FormulationWorkflow Start Start: Weigh Compound CheckSolubility Check Target Dose (< 10 mg/kg?) Start->CheckSolubility LowDose Low Dose Strategy (Solution) CheckSolubility->LowDose Yes HighDose High Dose Strategy (Suspension) CheckSolubility->HighDose No Solvent Dissolve in 5% DMSO LowDose->Solvent SuspensionPrep Micronize Powder + 0.5% MC / 0.1% Tween 80 HighDose->SuspensionPrep CoSolvent Add 40% PEG400 + 5% Tween 80 Solvent->CoSolvent Aqueous Add 50% Saline (Warm) CoSolvent->Aqueous CheckClear Is Solution Clear? Aqueous->CheckClear Ready Ready for Dosing (IP / PO) SuspensionPrep->Ready CheckClear->Ready Yes Fail Precipitation Observed CheckClear->Fail No Fail->SuspensionPrep Switch to Suspension

Caption: Decision tree for selecting the optimal formulation vehicle based on dose requirements and solubility.

Figure 2: Pharmacokinetic & Efficacy Workflow

PK_PD_Workflow Compound Compound: 1-benzyl-7-chloro... (Benzimidazole-2-amine) Step1 Step 1: Formulation (DMSO/PEG/Saline) Compound->Step1 Step2 Step 2: Pilot PK (n=3) 10 mg/kg PO Step1->Step2 Decision Half-life (t1/2) > 4h? Step2->Decision QD_Dosing QD Dosing (Once Daily) Decision->QD_Dosing Yes BID_Dosing BID Dosing (Twice Daily) Decision->BID_Dosing No Efficacy Step 3: Efficacy Study (10, 30, 60 mg/kg) QD_Dosing->Efficacy BID_Dosing->Efficacy Analysis Analysis: Tumor Vol / Inflammation / Behavior Efficacy->Analysis

Caption: Workflow for establishing dosing frequency (QD vs BID) based on pilot PK data.

References

  • Lipinski, C. A. (2000).[] "Drug-like properties and the causes of poor solubility and poor permeability."[] Journal of Pharmacological and Toxicological Methods. Link

  • Di, L., & Kerns, E. H. (2016).[] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[] (Standard reference for formulation of lipophilic weak bases).

  • Nair, A. B., & Jacob, S. (2016).[] "A simple practice guide for dose conversion between animals and human."[] Journal of Basic and Clinical Pharmacy. Link

  • PubChem Compound Summary. (2023). "1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine (CAS 1155596-86-3)."[] National Center for Biotechnology Information.[] Link

Sources

Application Notes and Protocols for the Functionalization of the 2-Amine Position on Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Aminobenzimidazoles in Drug Discovery

The 2-aminobenzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of therapeutic agents.[1][2][3] Its unique cyclic guanidine moiety imparts a planar, delocalized 10-π electron system, conferring amphoteric properties and multiple points for molecular elaboration.[2][4] This structural feature allows 2-aminobenzimidazole derivatives to act as versatile pharmacophores, engaging with a diverse range of biological targets. Notable examples of drugs built upon this core include the antihistamine Astemizole and the antiulcerative Omeprazole.[1][2]

The ability to selectively functionalize the 2-amino group is paramount for generating libraries of novel compounds for drug screening and for optimizing the pharmacokinetic and pharmacodynamic properties of lead candidates. This guide provides an in-depth overview of key synthetic strategies, detailed experimental protocols, and the underlying chemical principles for the targeted modification of the 2-amine position on the benzimidazole ring system.

Part 1: Chemoselective N-Arylation of the Exocyclic Amine

One of the most powerful methods for elaborating the 2-aminobenzimidazole core is through the formation of a C-N bond between the exocyclic amine and an aryl group. This transformation is critical for accessing compounds with applications as kinase inhibitors and channel blockers.[5][6] The primary challenge in this synthesis is achieving selectivity for the exocyclic amine over the two endocyclic (imidazole ring) nitrogen atoms.[6] Modern transition-metal catalysis has provided elegant solutions to this problem.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Gold Standard

The Buchwald-Hartwig amination has emerged as a robust and highly versatile method for the selective N-arylation of the primary amino group of 2-aminobenzimidazoles.[5][7][8] The success of this reaction hinges on the judicious choice of a palladium catalyst and a sterically hindered phosphine ligand.[8][9] The ligand plays a crucial role in facilitating the catalytic cycle and preventing the formation of undesired side products.

Causality of Experimental Choices:

  • Catalyst System: The combination of a palladium source, such as Pd₂(dba)₃, and a biaryl phosphine ligand is critical. The bulky and electron-rich nature of ligands like BrettPhos stabilizes the palladium center and promotes the reductive elimination step that forms the desired C-N bond.[10]

  • Base: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, making it a more potent nucleophile.[9]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent quenching of the base and to ensure the stability of the catalytic species.

Experimental Protocol: Selective N-Arylation via Buchwald-Hartwig Coupling [5][6]

Objective: To synthesize 2-(phenylamino)-1H-benzimidazole from 2-aminobenzimidazole and bromobenzene.

Materials:

  • 2-Aminobenzimidazole (1.0 mmol, 133.2 mg)

  • Bromobenzene (1.2 mmol, 188.4 mg, 126 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)

  • tBuBrettPhos (0.02 mmol, 9.6 mg)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 2-aminobenzimidazole, K₃PO₄, Pd₂(dba)₃, and tBuBrettPhos.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene, followed by bromobenzene via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 16-24 hours, with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(phenylamino)-1H-benzimidazole.

Nickel-Catalyzed Chan-Lam Cross-Coupling: An Economical Alternative

While palladium catalysis is highly effective, nickel-based systems offer a more economical and sustainable alternative for C-N bond formation.[11] Nickel-catalyzed Chan-Lam cross-coupling reactions can achieve selective N-arylation of the exocyclic amine using arylboronic acids as the coupling partners in the presence of an oxidant, often atmospheric oxygen.[11]

Causality of Experimental Choices:

  • Nickel Catalyst: Simple nickel salts like Ni(OAc)₂ are often sufficient, making the procedure cost-effective.[11]

  • Arylating Agent: Arylboronic acids are generally stable, commercially available, and have low toxicity compared to some organotin or organozinc reagents.

  • Base and Solvent: A base such as DBU in a polar aprotic solvent like DMSO facilitates the reaction. The reaction can often be run open to the air, simplifying the experimental setup.[11]

Data Summary: Comparison of Catalytic Systems for Exocyclic N-Arylation

Catalyst SystemTypical Arylating AgentLigand RequirementReaction ConditionsKey Advantages
Palladium Aryl Halides/TriflatesBulky Phosphine LigandsInert atmosphere, 80-120 °CHigh yields, broad substrate scope
Copper Aryl Halides/Boric AcidsOften ligand-free or simple ligandsOften milder conditionsLow catalyst cost, complementary selectivity
Nickel Arylboronic AcidsOften ligand-freeOpen flask, 50 °CLow catalyst cost, operational simplicity

Part 2: Acylation and Sulfonylation of the 2-Amine Group

The formation of amide and sulfonamide linkages at the 2-amino position is a common strategy in drug design to introduce hydrogen bond donors and acceptors, thereby modulating solubility and target binding affinity. These transformations are generally high-yielding and procedurally straightforward.

N-Acylation with Acid Chlorides and Anhydrides

The reaction of 2-aminobenzimidazoles with acid chlorides or anhydrides in the presence of a base is a classic and efficient method for the synthesis of 2-acylaminobenzimidazoles.[12]

Causality of Experimental Choices:

  • Acylating Agent: Acid chlorides are highly reactive and often used for this transformation. Anhydrides can also be employed, sometimes with milder reaction conditions.[13]

  • Base: A tertiary amine base, such as triethylamine or pyridine, is used to scavenge the HCl or carboxylic acid byproduct generated during the reaction.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable for this reaction.

Experimental Protocol: General Procedure for N-Acylation

Objective: To synthesize N-(1H-benzo[d]imidazol-2-yl)acetamide from 2-aminobenzimidazole and acetyl chloride.

Materials:

  • 2-Aminobenzimidazole (1.0 mmol, 133.2 mg)

  • Acetyl Chloride (1.1 mmol, 86.4 mg, 78 µL)

  • Triethylamine (1.5 mmol, 151.8 mg, 209 µL)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Procedure:

  • Dissolve 2-aminobenzimidazole in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add acetyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) or purify by column chromatography to obtain the pure N-(1H-benzo[d]imidazol-2-yl)acetamide.[13]

Part 3: Synthesis of 2-Ureido and 2-Thiourea Benzimidazoles

Urea and thiourea moieties are important pharmacophores that can participate in extensive hydrogen bonding networks, a key feature for potent and selective enzyme inhibition.

Reaction with Isocyanates and Isothiocyanates

The most direct route to 2-ureido and 2-thiourea benzimidazoles is the reaction of 2-aminobenzimidazole with the corresponding isocyanate or isothiocyanate. This reaction is typically fast, clean, and high-yielding.

Causality of Experimental Choices:

  • Electrophile: Isocyanates and isothiocyanates are highly electrophilic at the central carbon atom, readily reacting with the nucleophilic 2-amino group.

  • Reaction Conditions: The reaction often proceeds at room temperature without the need for a catalyst or base, although a mild base can sometimes accelerate the process.

Experimental Protocol: Synthesis of a 2-Ureidobenzimidazole

Objective: To synthesize 1-(1H-benzo[d]imidazol-2-yl)-3-phenylurea from 2-aminobenzimidazole and phenyl isocyanate.

Materials:

  • 2-Aminobenzimidazole (1.0 mmol, 133.2 mg)

  • Phenyl Isocyanate (1.0 mmol, 119.1 mg, 109 µL)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • Dissolve 2-aminobenzimidazole in anhydrous THF in a round-bottom flask.

  • Add phenyl isocyanate dropwise to the solution at room temperature with stirring.

  • A precipitate often forms as the reaction proceeds.

  • Stir the mixture for 1-3 hours at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, collect the solid product by filtration.

  • Wash the solid with cold THF to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure 1-(1H-benzo[d]imidazol-2-yl)-3-phenylurea.

Part 4: Visualizing Reaction Workflows

To better illustrate the relationships between starting materials, intermediates, and final products, the following diagrams outline the key synthetic transformations discussed.

G cluster_0 Core Functionalization Pathways A 2-Aminobenzimidazole E 2-(N-Arylamino)benzimidazole A->E Pd, Cu, or Ni Catalysis F 2-(N-Acylamino)benzimidazole A->F Base (e.g., Et3N) G 2-Ureido/Thiourea-benzimidazole A->G Direct Addition B Aryl Halide / Boronic Acid B->E C Acid Chloride / Anhydride C->F D Isocyanate / Isothiocyanate D->G

Caption: Key synthetic routes for functionalizing the 2-amine position.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Pd(II)(Ar)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Pd(II)(Ar)(NH2R')L_n]X OxAdd->AmineCoord Amine Coordination (R'NH2) Deprot Pd(II)(Ar)(NHR')L_n AmineCoord->Deprot Deprotonation (Base) Deprot->Pd0 Catalyst Regeneration RedElim Ar-NHR' + Pd(0)L_n Deprot->RedElim Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The functionalization of the 2-amine position on benzimidazoles is a rich and diverse field of synthetic chemistry, providing access to a vast chemical space of potential therapeutic agents. The methods outlined in this guide, from transition-metal catalyzed cross-couplings to classical acylation and urea formation, represent a robust toolkit for researchers in drug discovery and development. By understanding the principles behind these reactions and adhering to detailed protocols, scientists can efficiently synthesize and optimize novel 2-aminobenzimidazole derivatives for a wide range of biological applications.

References

  • Ueda, S., & Buchwald, S. L. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition, 51(41), 10364-10367. [Link]

  • A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. (2025). Scientific Reports, 15(1), 4096. [Link]

  • Padilla-Martínez, I. I., Cruz, A., García-Báez, E. V., Rosales-Hernández, M. C., & Mendieta Wejebe, J. E. (2023). N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. Current Organic Synthesis, 20(2), 177-219. [Link]

  • Ueda, S., & Buchwald, S. L. (2012). Catalyst-controlled chemoselective arylation of 2-aminobenzimidazoles. Angewandte Chemie (International ed. in English), 51(41), 10364–10367. [Link]

  • Synthesis of N‐substituted 2‐aminobenzimidazoles. (n.d.). ResearchGate. [Link]

  • Ueda, S., & Buchwald, S. L. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition, 51(41), 10364-10367. [Link]

  • Padilla-Martínez, I. I., et al. (2023). N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. Current Organic Synthesis, 20(2), 177-219. [Link]

  • Murru, S., et al. (2016). Nickel-catalyzed Chan–Lam cross-coupling: chemoselective N-arylation of 2-aminobenzimidazoles. Organic & Biomolecular Chemistry, 14(32), 7797-7801. [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021). Molecules, 26(22), 6969. [Link]

  • Motghare, R. & Katolkar, P. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Asian Journal of Pharmaceutical and Clinical Research, 15(7), 35-46. [Link]

  • Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. (2013). Organic & Biomolecular Chemistry, 11(13), 2023-2053. [Link]

  • 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles. (1969).
  • Methods to Access 2-aminobenzimidazoles of Medicinal Importance. (n.d.). Bentham Science. [Link]

  • Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. (2016). Molecules, 21(11), 1461. [Link]

  • Reaction of 2-aminobenzimidazole and 2-chloro-3-quinolinecarboxaldehyde. (n.d.). Taylor & Francis. [Link]

  • Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. (2013). Chemical Communications, 49(68), 7502-7504. [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Organic Letters, 16(3), 936-939. [Link]

  • 2-Aminobenzimidazoles in Organic Syntheses. (n.d.). Thieme Connect. [Link]

  • Scheme 12: Alkylation and arylation reaction of 2-aminobenzimidazole. (n.d.). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Ullmann condensation. (n.d.). Wikipedia. [Link]

  • Cu(OAc)2 mediated mild synthesis of 2-aminobenzimidazoles and 2-aminobenzoxazoles. (2012). Tetrahedron Letters, 53(36), 4852-4856. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

  • Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. (2012). MIT Open Access Articles. [Link]

  • Synthesis of 2-imidazolones and 2-iminoimidazoles. (2012). Tetrahedron Letters, 53(1), 124-127. [Link]

  • Ullmann Condensation. (n.d.). SynArchive. [Link]

  • Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. (2021). Chemistry of Heterocyclic Compounds, 57(5), 455-475. [Link]

  • Chemoselective Ullmann Reaction of α‑Trisubstituted Thioamides: Synthesis of Novel 2‑Iminobenzothiolanes. (2021). ACS Omega, 6(32), 21169-21180. [Link]

  • Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. (2014). Organic Letters, 16(21), 5644-5647. [Link]

  • REINVESTIGATNG THE ULLMANN REACTION A Dissertation. (n.d.). University of Massachusetts Amherst. [Link]

  • Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015). SOJ Materials Science & Engineering, 3(2), 1-4. [Link]

Sources

Storage and handling requirements for 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage and Handling Protocols for 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine

Introduction & Compound Profile

1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine (CAS: 1155596-86-3) is a specialized benzimidazole derivative characterized by a 2-amino group, a 1-benzyl substitution, and a chlorine atom at the 7-position.[1][2][3][4] This specific substitution pattern creates a sterically crowded environment near the N1-benzyl group, influencing both its solubility profile and chemical reactivity.[3]

This compound is frequently utilized as a high-value scaffold in the synthesis of bioactive molecules, including kinase inhibitors , antiviral agents , and GPCR ligands . Due to the presence of the free amino group and the halogenated core, it requires precise handling to prevent oxidative degradation and to ensure reproducibility in biological assays.

Physicochemical Specifications
PropertyDetail
IUPAC Name 1-benzyl-7-chloro-1H-benzimidazol-2-amine
CAS Number 1155596-86-3 (Free Base) / 1394040-29-9 (HCl Salt)
Molecular Formula C₁₄H₁₂ClN₃
Molecular Weight 257.72 g/mol
Appearance Off-white to beige crystalline solid
Solubility Soluble in DMSO (>20 mg/mL), DMF; Low solubility in water
pKa (Calculated) ~5.5 (Basic imidazole nitrogen)

Health, Safety, and Environment (HSE) Profile

Signal Word: WARNING GHS Classifications: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.

Although specific toxicological data for this exact isomer is limited, structural analogues (chlorinated aminobenzimidazoles) exhibit significant biological activity. Treat this compound as a Potent Bioactive Agent .

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315/H319: Causes skin and serious eye irritation.[6][7]

    • H335: May cause respiratory irritation.[5][6][7]

  • Critical PPE:

    • Respiratory: N95/P2 particulate respirator or work within a certified chemical fume hood.

    • Dermal: Nitrile gloves (double-gloving recommended for stock solution preparation).[2][3]

    • Ocular: Chemical splash goggles.

Storage and Stability Protocols

The primary degradation pathways for 2-aminobenzimidazoles are oxidation of the amine group (leading to discoloration) and hydrolysis under extreme pH. The 7-chloro substituent adds lipophilicity but does not significantly destabilize the core.[2][3]

Solid State Storage
  • Temperature: Long-term storage at -20°C is required to maintain purity >98% over 12 months.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible. The container must be tightly sealed to prevent moisture absorption.

  • Container: Amber glass vials with PTFE-lined caps. Avoid clear glass to prevent potential photo-oxidation.[1][2][3]

Workflow: Receipt to Storage

Upon receipt of the compound, follow this decision logic to maximize shelf-life.

StorageWorkflow Start Compound Receipt Inspection Visual Inspection (Check for yellowing/caking) Start->Inspection QC Purity Check (LC-MS) Optional but Recommended Inspection->QC Decision Immediate Use? QC->Decision Solubilize Prepare Stock Solution (See Section 4) Decision->Solubilize Yes Aliquot Aliquot Solid under Inert Gas (Avoid repeated freeze-thaw) Decision->Aliquot No Freeze Store at -20°C (Desiccated) Aliquot->Freeze

Figure 1: Decision matrix for the initial handling and storage of 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine.

Solubilization and Handling Protocols

This compound is hydrophobic. Attempting to dissolve it directly in aqueous buffers (PBS, HEPES) will result in precipitation.

Solvent Selection Guide
SolventSolubility RatingApplication Note
DMSO Excellent (Recommended)Preferred for biological stocks (10–100 mM).[1][2][3][4] Freeze-thaw stable.[1][2][3][4]
DMF Good Suitable for chemical synthesis applications.[8]
Ethanol Moderate May require gentle warming (37°C). Not recommended for high-concentration stocks.[1][2][3][4]
Water/PBS Poor Do not use. Compound will crash out of solution.
Preparation of Stock Solution (10 mM)
  • Weighing: Weigh 2.58 mg of compound into a sterile microcentrifuge tube.

    • Note: Use an anti-static gun if the powder is electrostatic.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath for 2 minutes at room temperature.

    • Visual Check: Solution should be clear and colorless to pale yellow.

  • Aliquoting: Dispense into 50 µL or 100 µL aliquots to avoid repeated freeze-thaw cycles.

  • Storage: Store aliquots at -20°C or -80°C. Stable for 6 months.

Dilution for Biological Assays

When diluting into aqueous media (e.g., cell culture media), ensure the final DMSO concentration remains below the toxicity threshold for your specific cell line (typically <0.5%).

  • Step 1: Predilute the DMSO stock into a secondary solvent if necessary, or add dropwise to the media while vortexing.

  • Step 2: Inspect for precipitation. The 1-benzyl and 7-chloro groups make this molecule lipophilic; precipitation is a risk at concentrations >100 µM in aqueous buffer.[1][2][3][4]

Quality Control & Waste Disposal

Verification Parameters
  • HPLC: C18 Column, Gradient 5% -> 95% Acetonitrile/Water (+0.1% Formic Acid).[3]

    • Retention Time: Expect late elution due to hydrophobicity.

  • Mass Spectrometry: Look for [M+H]⁺ peak at 258.1 m/z . The chlorine isotope pattern (³⁵Cl/³⁷Cl) should be visible (3:1 ratio).

Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Protocol: Do not dispose of down the drain. Collect in a dedicated "Halogenated Solvents/Organics" waste container. Label clearly with "Contains Benzimidazoles".

References

  • Synthetic Methodology: Organic Chemistry Portal. (n.d.). Synthesis of Benzimidazoles. Retrieved October 24, 2025, from [Link][1][3]

  • Structure-Activity Relationships: Asian Journal of Pharmaceutical and Clinical Research. (2013). Synthesis, Reactions, and Pharmacological Applications of 2-Aminobenzimidazoles. Core.ac.uk. Retrieved October 24, 2025, from [Link][1][3]

Sources

Application Notes and Protocols: Cell Culture Media Compatibility with 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine (NNC 55-0396)

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on ensuring the compatibility of various cell culture media with the selective T-type calcium channel blocker, 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine, also known as NNC 55-0396. We delve into the mechanism of action of NNC 55-0396, outline potential interactions with common media components, and provide detailed, step-by-step protocols for solubility, stability, and cytotoxicity assessments. This guide is designed to ensure the scientific integrity and reproducibility of experiments utilizing this compound in a cell culture setting.

Introduction and Scientific Background

1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine, more commonly referred to as NNC 55-0396, is a potent and selective inhibitor of T-type calcium channels.[1][2] These low-voltage activated (LVA) calcium channels are crucial in regulating neuronal excitability, pacemaking activity, and cellular proliferation.[3][4][5] NNC 55-0396 has demonstrated a higher selectivity for T-type channels over high-voltage-activated (HVA) L-type channels, making it a valuable tool for investigating the specific roles of T-type calcium channels in various physiological and pathological processes.[6][7][8]

The compound's mechanism of action involves the direct blockade of T-type calcium channels, thereby reducing the influx of calcium ions into the cell. This has been shown to have several downstream effects, including the inhibition of angiogenesis by suppressing hypoxia-inducible factor-1α (HIF-1α) signal transduction, induction of apoptosis in various cancer cell lines, and modulation of cholesterol efflux.[9][10][11][12][13] Given its diverse biological activities, NNC 55-0396 is increasingly being utilized in in vitro studies across numerous research areas.

The successful application of NNC 55-0396 in cell culture experiments is critically dependent on its compatibility with the chosen culture medium. Cell culture media are complex mixtures of salts, amino acids, vitamins, a carbon source, and often serum, which provide the necessary nutrients for cell growth and proliferation.[14][15][16][17][18] Interactions between the compound and media components can affect its solubility, stability, and ultimately its biological activity. Therefore, a thorough evaluation of media compatibility is a prerequisite for generating reliable and reproducible experimental data.

Mechanism of Action: T-Type Calcium Channel Inhibition

NNC 55-0396 acts as a selective antagonist of T-type calcium channels, with a reported IC50 value of approximately 6.8 μM for the Cav3.1 subtype.[1][2][6] T-type calcium channels are characterized by their transient opening at negative membrane potentials.[4][5] By blocking these channels, NNC 55-0396 modulates intracellular calcium levels, which are critical second messengers in a multitude of cellular signaling pathways.

NNC_55-0396_Mechanism_of_Action NNC_55-0396 NNC_55-0396 T-type Ca2+ Channel T-type Ca2+ Channel NNC_55-0396->T-type Ca2+ Channel Inhibits Ca2+ Influx Ca2+ Influx T-type Ca2+ Channel->Ca2+ Influx Blocks Intracellular Ca2+ Intracellular Ca2+ Ca2+ Influx->Intracellular Ca2+ Decreases Downstream Signaling Downstream Signaling Intracellular Ca2+->Downstream Signaling Modulates Cellular Response Cellular Response Downstream Signaling->Cellular Response Leads to

Caption: Mechanism of NNC 55-0396 action.

Potential Interactions with Cell Culture Media Components

The complex composition of cell culture media presents several possibilities for interactions with NNC 55-0396. Understanding these potential interactions is crucial for experimental design and data interpretation.

Serum Proteins

Fetal Bovine Serum (FBS) is a common supplement in many cell culture media, providing a rich source of growth factors, hormones, and proteins.[16] However, the protein components of serum, particularly albumin, can bind to small molecules like NNC 55-0396. This binding can reduce the free, biologically active concentration of the compound, potentially leading to an underestimation of its potency. The extent of protein binding can vary depending on the serum concentration and the specific batch of serum used.

pH and Buffering Systems

Most cell culture media are buffered to maintain a physiological pH, typically between 7.2 and 7.4, using a bicarbonate-CO2 system or synthetic buffers like HEPES.[17] The solubility and stability of NNC 55-0396 may be pH-dependent. Significant shifts in media pH during cell growth could alter the compound's charge state, affecting its solubility and ability to cross cell membranes.

Other Media Components

While less common, direct chemical interactions between NNC 55-0396 and other media components, such as certain amino acids or vitamins, cannot be entirely ruled out without empirical testing. These interactions could potentially lead to the degradation of the compound or the formation of inactive complexes.

Protocols for Assessing Media Compatibility

To ensure the effective and consistent use of NNC 55-0396 in cell culture, a series of compatibility tests should be performed. The following protocols provide a framework for these assessments.

Solubility Assessment

The first step is to determine the maximum soluble concentration of NNC 55-0396 in the specific cell culture medium to be used. The dihydrochloride salt of NNC 55-0396 is soluble in organic solvents such as DMSO and ethanol.[1] A stock solution should be prepared in one of these solvents and then diluted into the cell culture medium.

Protocol 3.1.1: Visual Solubility Assessment

  • Prepare a high-concentration stock solution of NNC 55-0396 (e.g., 10 mM) in sterile DMSO.

  • Serially dilute the stock solution in the desired cell culture medium (e.g., DMEM, RPMI-1640) to create a range of final concentrations (e.g., 1 µM to 100 µM).

  • Visually inspect each dilution for any signs of precipitation or cloudiness immediately after preparation and after incubation at 37°C for a period relevant to the planned experiment (e.g., 24, 48, 72 hours).

  • The highest concentration that remains clear is considered the maximum soluble concentration under those conditions.

Table 1: Example of Solubility Data Summary

Cell Culture MediumMaximum Soluble Concentration (µM)Observations
DMEM + 10% FBS50No precipitation observed up to 72h
RPMI-1640 + 10% FBS50No precipitation observed up to 72h
Serum-Free Medium X25Precipitation observed at 50 µM after 24h
Stability Assessment

It is essential to confirm that NNC 55-0396 remains stable in the cell culture medium over the course of the experiment. Degradation of the compound can lead to a loss of activity and inaccurate results.

Protocol 3.2.1: HPLC-Based Stability Assessment

  • Prepare a solution of NNC 55-0396 in the cell culture medium at the desired working concentration.

  • Incubate the solution at 37°C in a humidified incubator with 5% CO2.

  • At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the solution.

  • Analyze the concentration of NNC 55-0396 in each aliquot using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Compare the peak area of NNC 55-0396 at each time point to the initial time point (t=0) to determine the percentage of compound remaining.

Stability_Assessment_Workflow A Prepare NNC 55-0396 in Medium B Incubate at 37°C A->B C Collect Aliquots at Time Points (0, 24, 48, 72h) B->C D HPLC Analysis C->D E Determine % Compound Remaining D->E

Caption: Workflow for HPLC-based stability assessment.

Cytotoxicity Assessment

Before evaluating the specific biological effects of NNC 55-0396, it is crucial to determine its general cytotoxicity in the chosen cell line and media conditions. This helps to distinguish between targeted pharmacological effects and non-specific toxicity. Standard cytotoxicity assays such as MTT, XTT, or LDH release assays can be employed.[19][20][21][22]

Protocol 3.3.1: MTT Cytotoxicity Assay

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of NNC 55-0396 in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of NNC 55-0396. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate the plate for a period relevant to the planned experiment (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 2: Example of Cytotoxicity Data (IC50 Values)

Cell LineIC50 (µM) after 48h in DMEM + 10% FBS
U87MG (Glioblastoma)~5[1]
SNU-1 (Gastric Cancer)4.17[12]
HEK293 (Embryonic Kidney)Not reported, used for channel expression[7]

General Recommendations and Best Practices

  • Solvent Control: Always include a vehicle control (the solvent used to dissolve NNC 55-0396, typically DMSO) in all experiments to account for any effects of the solvent on the cells. The final concentration of the solvent should be consistent across all experimental conditions and ideally should not exceed 0.1%.

  • Fresh Preparations: It is recommended to prepare fresh dilutions of NNC 55-0396 in cell culture medium for each experiment to avoid potential degradation or precipitation during storage.

  • Serum Concentration: If using serum-containing medium, be aware that variations in serum concentration can affect the free concentration of NNC 55-0396. It is advisable to use a consistent source and batch of serum for a series of experiments. For studies requiring precise concentrations of the free compound, consider using serum-free or reduced-serum media, if appropriate for the cell line.

  • Media Type: The choice of basal medium (e.g., DMEM, RPMI-1640) should be based on the specific requirements of the cell line being used. The compatibility of NNC 55-0396 should be confirmed for each new medium type.

Conclusion

The successful use of 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine (NNC 55-0396) in cell culture-based research hinges on a thorough understanding and validation of its compatibility with the chosen experimental system. By following the detailed protocols and best practices outlined in this guide for assessing solubility, stability, and cytotoxicity, researchers can ensure the integrity and reproducibility of their findings. These foundational steps are essential for accurately elucidating the multifaceted roles of T-type calcium channels in health and disease.

References

  • Kim, K. H., Kim, D., Park, J. Y., et al. (2015). NNC 55-0396, a T-type Ca2+ channel inhibitor, inhibits angiogenesis via suppression of hypoxia-inducible factor-1α signal transduction. Journal of Molecular Medicine, 93(5), 499–509. [Link]

  • Bitesize Bio. (2022). Cell Culture Medium: 6 Critical Components to Include. [Link]

  • Scientific Bioprocessing, Inc. (n.d.). A Deep Dive into Cell Culture Media. Retrieved from [Link]

  • Understanding Cell Culture Media. (2025, April 22). [Link]

  • Li, M., Lytton, J., & Lytton, J. (2005). Towards selective antagonists of T-type calcium channels: design, characterization and potential applications of NNC 55-0396. Current drug targets. CNS and neurological disorders, 4(6), 649–655. [Link]

  • Kopecky, B. J., Liang, R., & Bao, J. (2014). T-type Calcium Channel Blockers as Neuroprotective Agents. Current pharmaceutical design, 20(20), 3373–3380. [Link]

  • Huang, W., Lu, C., Wu, Y., Ouyang, S., & Chen, Y. (2015). T-type calcium channel antagonists, mibefradil and NNC-55-0396 inhibit cell proliferation and induce cell apoptosis in leukemia cell lines. Journal of experimental & clinical cancer research : CR, 34, 54. [Link]

  • Chen, Y. C., Chen, Y. A., Lin, Y. C., et al. (2024). Cav3.1 T-type calcium channel blocker NNC 55-0396 reduces atherosclerosis by increasing cholesterol efflux. Biochemical pharmacology, 221, 116096. [Link]

  • Ergül, M., & Al-Salihi, S. A. A. (2022). Cytotoxic and Apoptotic Effects of T-Type Calcium Channel Blocker NNC 55-0396 in SNU-1 Gastric Cancer Cells. Cumhuriyet Science Journal, 43(1), 163-169. [Link]

  • Taylor & Francis Online. (n.d.). T-type calcium channels – Knowledge and References. Retrieved from [Link]

  • D'Alessandro, A., et al. (2011). T-type calcium channel blockers inhibit hormone secretion and induce apoptotic cell death in a medullary thyroid cancer cell line. Endocrine Abstracts, 26, P102. [Link]

  • Santoni, G., & Farfariello, V. (2022). T-Type Calcium Channels: A Mixed Blessing. International journal of molecular sciences, 23(17), 9883. [Link]

  • Huang, L., Keyser, B. M., Tagmose, T. M., et al. (2004). NNC 55-0396 [(1S,2S)-2-(2-(N-[(3-benzimidazol-2-yl)propyl]-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl cyclopropanecarboxylate dihydrochloride]: a new selective inhibitor of T-type calcium channels. The Journal of pharmacology and experimental therapeutics, 309(1), 193–199. [Link]

  • Pacific BioLabs. (n.d.). Biocompatibility Test Methods. Retrieved from [Link]

  • Hermann, C., et al. (2015). Methods for the measurement of cell and tissue compatibility including tissue regeneration processes. GMS Interdisciplinary plastic and reconstructive surgery DGPW, 4, Doc02. [Link]

  • CleanControlling. (2025). Cytotoxicity tests on medical devices. [Link]

  • Rashid, M., Husain, A., & Mishra, R. (2010). Synthesis and anti-anxiety activity of some 7-chloro-5-phenyl-1,3-dihydro-1H, 3H-1,4-benzodiazepin. Der Pharmacia Lettre, 2(1), 253-260. [Link]

  • Kumar, V., et al. (2023). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. RSC advances, 13(33), 22971–22987. [Link]

  • Al-Ostath, A. I. H., et al. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Journal of Taibah University Medical Sciences, 20(4), 743-752. [Link]

  • Lonza. (n.d.). [Untitled]. Retrieved from [Link]

  • [No valid reference found]
  • Stoyanov, S., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC advances, 11(62), 39352–39364. [Link]

  • Yilmaz, F. M., & Yilmaz, F. (2014). Benzyl {2-[(2-(1H-Benzo[d][9][14][15]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate. Molbank, 2014(3), M829. [Link]

  • Held, A., et al. (2025). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. ACS chemical neuroscience, 16(17), 2828–2846. [Link]

  • PubChem. (n.d.). Benzimidazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzil. Retrieved from [Link]

  • [No valid reference found]
  • [No valid reference found]

Sources

Troubleshooting & Optimization

Troubleshooting impurity formation in benzodiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Benzodiazol-2-amine Synthesis Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below you will find a non-linear, modular guide designed to troubleshoot the specific impurity profiles and synthetic bottlenecks encountered during the cyclization of o-phenylenediamine (OPD) and its derivatives.

Quick Navigation

Module 1: Critical Safety & Stoichiometry (The CNBr Route)

Context: The condensation of o-phenylenediamine (OPD) with cyanogen bromide (CNBr) is the industry standard for synthesizing benzodiazol-2-amine (2-aminobenzimidazole). However, it is chemically unforgiving.

Q: Why is my yield inconsistent despite using a 1:1 molar ratio? A: The 1:1 ratio is theoretically correct but practically flawed due to the volatility and hydrolysis of CNBr.

  • The Fix: Use a 1.1 to 1.2 equivalent excess of CNBr .

  • The Mechanism: CNBr is susceptible to hydrolysis by trace water in the solvent, forming cyanic acid and HBr. If you use exactly 1.0 equivalent, you will run out of electrophile before the nucleophilic OPD is consumed, leaving unreacted diamine which complicates purification.

  • Protocol Note: Add CNBr as a solution (in MeCN or MeOH) dropwise to the amine solution at 0–5 °C. The exotherm can degrade CNBr if uncontrolled.

Q: My reaction mixture turned black/purple immediately. Is the product ruined? A: Not necessarily, but you have generated 2,3-diaminophenazine (DAP) impurities via oxidation.

  • The Cause: OPD is highly electron-rich and air-sensitive. In the presence of oxygen and trace metals, it oxidizes to form quinone imines, which dimerize to form the highly colored phenazine.

  • The Solution:

    • Degas solvents (sparge with N₂ for 15 mins) before dissolving OPD.

    • Add a "sacrificial" reducing agent: Sodium Dithionite (Na₂S₂O₄) (0.5 mol%) added to the aqueous workup can reduce the colored quinoid impurities back to leuco forms, which are often more soluble in the aqueous phase during extraction.

Module 2: Impurity Forensics (Color & Composition)

Use this decision tree to identify your specific impurity based on visual and physical symptoms.

TroubleshootingTree Start Symptom Observed Color Issue: Dark/Purple Color Start->Color Yield Issue: Low Yield / Sticky Solid Start->Yield Purity Issue: Extra Peaks (NMR/HPLC) Start->Purity Oxidation Cause: Oxidation of OPD Impurity: 2,3-Diaminophenazine Color->Oxidation Hydrolysis Cause: CNBr Hydrolysis Impurity: Unreacted OPD Yield->Hydrolysis Polymer Cause: Polymerization Impurity: Poly-aminobenzimidazole Yield->Polymer Regio Cause: Tautomerism/Sterics Impurity: Regioisomers (1,2 vs 1,4) Purity->Regio Urea Cause: Hydrolysis of Intermediate Impurity: Benzimidazol-2-one Purity->Urea Action1 Fix: Inert Atmosphere (N2) Add Na2S2O4 wash Oxidation->Action1 Action2 Fix: Increase CNBr to 1.2 eq Control Temp < 5°C Hydrolysis->Action2 Polymer->Action2 Action3 Fix: Chromatography (Isomers are hard to crystallize) Regio->Action3 Urea->Action3

Figure 1: Diagnostic decision tree for identifying impurity sources in benzodiazol-2-amine synthesis.

Module 3: Analytical Troubleshooting

When you see "extra peaks," use these specific chemical shifts and retention behaviors to identify the culprit.

The "Yellow" Impurity: 2,3-Diaminophenazine

This is the oxidation product of OPD. It is highly fluorescent and difficult to remove by crystallization alone.

  • 1H NMR (DMSO-d₆):

    • δ 6.89 ppm (s, 2H): Characteristic singlet for protons at positions 1 and 4 [1].[1]

    • δ 7.53 ppm (m, 2H) & 7.87 ppm (m, 2H): Aromatic protons.[1]

    • δ 6.24 ppm (br s): Amine protons (often broad).[1]

  • Removal: Flash chromatography (DCM/MeOH) is more effective than crystallization.

The "Hydrolysis" Impurity: Benzimidazol-2-one

If water enters the reaction during the cyclization phase, the intermediate cyanamide can hydrolyze to the urea derivative, which cyclizes to the ketone (one).

  • 1H NMR (DMSO-d₆):

    • δ 10.6 – 10.9 ppm (s): Two distinct NH protons (urea-like) [2].

    • Shift: Aromatic protons often appear slightly upfield compared to the 2-amino product due to the lack of the electron-donating exocyclic amine.

  • Removal: This impurity is much less soluble in dilute acid (HCl) than the desired 2-aminobenzimidazole.

    • Protocol: Dissolve crude product in 1M HCl. Filter off the insoluble benzimidazol-2-one. Neutralize filtrate to precipitate product.

Regioisomers (For Substituted OPDs)

If you start with 4-methyl-1,2-diaminobenzene, you will get a mixture of 5-methyl and 6-methyl-2-aminobenzimidazole.

  • Detection: These tautomers are often indistinguishable by NMR in solution due to rapid proton exchange on the imidazole ring.

  • Fix: To lock the regiochemistry, you must alkylate the ring nitrogens, or separate them using chiral HPLC or careful crystallization if the pKa difference allows.

Module 4: Green Alternatives (NCTS & Cyanamide)

If the toxicity of CNBr is a bottleneck, consider these validated alternative routes.

Comparison of Synthetic Routes
FeatureStandard Route (CNBr) Green Route A (NCTS) [3]Green Route B (Cyanamide) [4]
Reagent Cyanogen BromideN-cyano-N-phenyl-p-toluenesulfonamideCyanamide (

)
Safety High Toxicity (HCN risk)Non-hazardous solidModerate (Skin irritant)
Yield 70–90%85–96%60–80%
Conditions 0°C, Aqueous/MeOHRoom Temp, LiHMDS baseReflux, acidic conditions
Impurity Profile Oxidation proneSulfonamide byproductDimerization (Dicyandiamide)
Pathway Visualization: Mechanism & Impurities

ReactionPathway OPD o-Phenylenediamine (Starting Material) Inter Intermediate: N-Cyanoamine OPD->Inter Nucleophilic Attack Oxidation Oxidation (Air/Cu2+) Impurity: Phenazine OPD->Oxidation O2 / Light CNBr + CNBr Product Product: 2-Aminobenzimidazole Inter->Product Cyclization Hydrolysis Hydrolysis (H2O) Impurity: Benzimidazol-2-one Inter->Hydrolysis H2O

Figure 2: Mechanistic pathways showing the desired cyclization vs. oxidation and hydrolysis side-reactions.

References

  • Characterization of 3-Aminophenazin-2-ol Isolated from the Chemical Oxidation of o-Phenylenediamine. ResearchGate. Available at: [Link]

  • 1H NMR spectrum (d6-DMSO, 400 MHz) indicating the changes in chemical shifts after successful reaction. ResearchGate. Available at: [Link]

  • A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Synlett, 2015, 26, 897-900. Available at: [Link]

  • Synthesis, Reactions, and Pharmacological Applications of 2-Aminobenzimidazoles: An Update. Core.ac.uk. Available at: [Link]

Sources

Minimizing degradation of 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

I. Troubleshooting Guide: Degradation in Solution

This section addresses specific issues related to the degradation of 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine in solution, providing insights into the root causes and actionable solutions.

Issue 1: Rapid Loss of Compound Potency or Inconsistent Assay Results

Question: I am observing a rapid decline in the biological activity of my compound stock solution, leading to inconsistent results in my assays. What could be the cause and how can I mitigate this?

Answer: A loss of potency is a primary indicator of compound degradation. For benzimidazole derivatives like 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine, several factors can contribute to instability in solution.[1] The primary culprits are often exposure to light, elevated temperature, inappropriate pH, and oxidative or hydrolytic degradation.[1]

Underlying Causes and Explanations:

  • Photosensitivity: Many benzimidazole compounds are known to be photosensitive.[2] Exposure to ambient or UV light can catalyze the hydrolysis of functional groups or lead to other photochemical reactions, resulting in inactive degradation products.[2]

  • Thermal Instability: Elevated temperatures can accelerate degradation reactions. Storing solutions at room temperature or in areas with temperature fluctuations can significantly shorten the compound's shelf life.

  • pH-Dependent Hydrolysis: The stability of benzimidazoles can be highly dependent on the pH of the solution.[2] Both acidic and alkaline conditions can promote hydrolysis of the amine or other susceptible bonds within the molecule. For instance, in alkaline solutions, some benzimidazoles undergo almost complete degradation, with the rate being temperature-dependent.[2]

  • Oxidation: The benzimidazole ring system can be susceptible to oxidation, particularly at the carbocyclic aromatic ring adjacent to the imidazole nucleus.[3] This can be initiated by dissolved oxygen or other oxidizing agents present in the solvent or buffer.

Step-by-Step Troubleshooting Protocol:

  • Protect from Light:

    • Always store stock solutions and working solutions in amber vials or wrap clear vials with aluminum foil to block light.

    • Minimize exposure to ambient light during experimental procedures.

    • Consider using a dark room or a covered workspace for sensitive steps.

  • Optimize Storage Temperature:

    • Prepare fresh stock solutions and immediately aliquot them into smaller, single-use volumes.

    • Store aliquots at -20°C or -80°C for long-term storage.[4] Studies on other benzimidazoles have shown that storage at these temperatures is appropriate.[4]

    • Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.

  • Evaluate Solvent and pH Effects:

    • If using aqueous buffers, perform a small-scale stability study at different pH values (e.g., pH 5, 7, and 9) to determine the optimal pH range for your compound.

    • For some benzimidazoles, acidic conditions (e.g., 0.1M HCl) have been shown to improve stability, even under light and elevated temperature.[2]

    • When possible, use aprotic solvents like anhydrous DMSO or ethanol for stock solutions, as they are less likely to participate in hydrolytic degradation.

  • Minimize Oxidation:

    • Use high-purity, degassed solvents to prepare solutions.

    • Consider purging the headspace of your storage vials with an inert gas like argon or nitrogen before sealing to displace oxygen.

Issue 2: Observable Changes in Solution Appearance (Color Change, Precipitation)

Question: My solution of 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine has developed a yellow tint and/or I'm seeing a precipitate form over time. What does this indicate?

Answer: A change in color or the formation of a precipitate are clear visual indicators of chemical degradation or poor solubility. Photodegradation is a common cause of color change in benzimidazole solutions.[1] The precipitate could be the parent compound crashing out of solution due to poor solubility or it could be an insoluble degradation product.

Underlying Causes and Explanations:

  • Formation of Chromophoric Degradants: Photochemical reactions can lead to the formation of new compounds with different electronic properties, which may absorb light in the visible spectrum, causing the solution to appear colored.

  • Insolubility of Degradation Products: The products of hydrolysis or oxidation may be less soluble in the chosen solvent system than the parent compound, leading to precipitation.

  • Solvent Evaporation: Over time, especially if not stored properly, solvent can evaporate, increasing the concentration of the compound beyond its solubility limit.

Step-by-Step Troubleshooting Protocol:

  • Confirm Compound Identity and Purity:

    • Before assuming degradation, it's crucial to confirm the identity and purity of the starting material.

    • Utilize analytical techniques such as HPLC-UV or LC-MS to analyze a freshly prepared solution. This will provide a baseline chromatogram and mass spectrum.

  • Analyze the Degraded Solution:

    • Inject the discolored or precipitated solution into the HPLC-UV or LC-MS system.

    • Compare the chromatogram to your baseline. The appearance of new peaks or a decrease in the area of the parent peak confirms degradation.

    • Mass spectrometry can help in the tentative identification of the degradation products.

  • Solubility Assessment:

    • Determine the solubility of your compound in the chosen solvent at the working concentration.

    • If solubility is an issue, consider using a co-solvent or a different solvent system. For some benzimidazoles, solubility is increased in polar solvents.[5]

II. Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What is the best solvent to use for preparing a stock solution of 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine?

A1: For long-term storage, high-purity, anhydrous dimethyl sulfoxide (DMSO) is generally a good first choice for creating a concentrated stock solution. For working solutions, dilution into aqueous buffers or cell culture media is common. However, it is crucial to minimize the final concentration of DMSO in your assay to avoid solvent-induced artifacts.

Q2: How should I properly store my stock solutions?

A2: Stock solutions should be stored at low temperatures, with -20°C or -80°C being recommended for long-term stability.[4] It is also critical to protect them from light by using amber vials or by wrapping the vials in foil.

Q3: How many times can I freeze-thaw my stock solution?

A3: It is strongly recommended to minimize freeze-thaw cycles. Ideally, you should aliquot your stock solution into single-use volumes after preparation to avoid repeated temperature changes which can accelerate degradation.[4]

Degradation Pathways

Q4: What are the likely chemical reactions causing the degradation of this compound?

A4: Based on the structure of 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine and the known reactivity of the benzimidazole scaffold, the primary degradation pathways are likely to be:

  • Photodegradation: UV or ambient light can induce a variety of reactions. Studies on other benzimidazoles have shown that light can catalyze the hydrolysis of carbamic groups.[2]

  • Hydrolysis: The 2-amino group and the benzyl group could be susceptible to hydrolysis, particularly under acidic or basic conditions. N-protective groups on benzimidazoles, such as benzyloxymethyl, can be removed under acid hydrolysis.[6]

  • Oxidation: The electron-rich benzimidazole ring is prone to oxidation.[3]

Analytical Monitoring

Q5: What analytical methods can I use to monitor the stability of my compound?

A5: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for assessing the purity and stability of small molecules.[7][8] Coupling HPLC with mass spectrometry (LC-MS) provides additional structural information and allows for the identification of degradation products.[9]

Q6: How can I set up a simple stability study for my compound in a new buffer system?

A6:

  • Prepare a solution of your compound in the new buffer at the desired concentration.

  • Divide the solution into several aliquots in separate, light-protected vials.

  • Store the vials under different conditions (e.g., 4°C, room temperature, and 37°C).

  • At various time points (e.g., 0, 24, 48, and 72 hours), remove an aliquot from each condition.

  • Analyze the samples by HPLC-UV to quantify the amount of the parent compound remaining. A decrease in the peak area of the parent compound over time indicates degradation.

III. Data and Visualization

Table 1: Recommended Storage Conditions for Benzimidazole Derivatives in Solution
ParameterRecommended ConditionRationale
Solvent Anhydrous DMSO (for stock)Minimizes hydrolytic degradation.
Temperature -20°C or -80°CReduces the rate of thermal degradation.[4]
Light Exposure Stored in amber vials or protected from lightPrevents photodegradation.[1][2]
Atmosphere Headspace purged with inert gas (e.g., Argon)Minimizes oxidation by atmospheric oxygen.
pH (for aqueous solutions) Empirically determined optimal pH (often slightly acidic)Benzimidazole stability is often pH-dependent.[2]
Diagram 1: General Troubleshooting Workflow for Compound Degradation

G start Inconsistent Assay Results or Visible Solution Changes check_purity Step 1: Verify Purity of Starting Material (HPLC/LC-MS) start->check_purity prepare_fresh Step 2: Prepare Fresh Solution Under Controlled Conditions check_purity->prepare_fresh stability_study Step 3: Conduct Forced Degradation/Stability Study prepare_fresh->stability_study analyze_data Step 4: Analyze Stability Data stability_study->analyze_data light Light Exposure stability_study->light temp Temperature stability_study->temp ph pH stability_study->ph solvent Solvent Choice stability_study->solvent optimize_conditions Step 5: Optimize Storage and Handling Conditions analyze_data->optimize_conditions implement_changes Step 6: Implement Optimized Protocol optimize_conditions->implement_changes

Caption: Troubleshooting workflow for addressing compound degradation issues.

Diagram 2: Key Factors Influencing Benzimidazole Stability

G cluster_factors Degradation Factors compound 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine in Solution light Light (Photodegradation)[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFrWltUIjP_O-d3KgX1garDwksMmM2yJ3o-iXnmHWPil5Y2B9RzQtwUUcPVoVG_zhid4-UoAZMqFRXTFCUmZt7_D65agYstqwSruw69u6C5DxVl2cxTb01rvaFjapfUs9GMtsZRRRy6lc7hIw%3D%3D)] compound->light temp Temperature (Thermal Degradation) compound->temp ph pH (Hydrolysis)[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFrWltUIjP_O-d3KgX1garDwksMmM2yJ3o-iXnmHWPil5Y2B9RzQtwUUcPVoVG_zhid4-UoAZMqFRXTFCUmZt7_D65agYstqwSruw69u6C5DxVl2cxTb01rvaFjapfUs9GMtsZRRRy6lc7hIw%3D%3D)] compound->ph oxygen Oxygen (Oxidation)[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF5ktbtd96vpO-XI6bPBIvHpIxyVijdMNPPw5ZLwkSbMfiH8fSw7AZXfLrctxhRo9UjRcV25UiBXOx6xOM7XPOekJFSpRKe9cmvcDI1oDrQ_9UJaIYM7tHT-86D-FkAkvQtaNYkqk9pQA%3D%3D)] compound->oxygen

Sources

Purification challenges of 7-chloro substituted benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Characterization Challenges Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Status: Active Support Guide

Welcome to the Benzimidazole Technical Support Hub.

You are likely here because you are struggling with the N-alkylation or purification of 7-chloro benzimidazoles . This is a notorious "pain point" in heterocyclic chemistry. The chlorine atom at the 7-position (peri-position) creates significant steric and electronic hurdles that do not exist in the 5- or 6-chloro analogues.

This guide addresses the specific causality of these failures and provides self-validating protocols to resolve them.

Part 1: The Core Problem (Regioisomerism)
Q: Why does my reaction yield a mixture of 4-chloro and 7-chloro isomers, and why is the 7-chloro isomer usually the minor product?

A: This is a classic case of steric hindrance overriding electronic effects.

In the unsubstituted parent 4-chlorobenzimidazole, the hydrogen on the nitrogen (NH) hops rapidly between N1 and N3 (tautomerism). In solution, "4-chloro" and "7-chloro" are identical until you lock the structure with a substituent.

When you introduce an electrophile (Alkyl Halide,


):
  • The "4-Chloro" Path (Favored): The electrophile attacks N1 (far from the Chlorine). The resulting product is N1-alkyl-4-chlorobenzimidazole . This is sterically unencumbered.

  • The "7-Chloro" Path (Disfavored): The electrophile attacks N3 (adjacent to the Chlorine). The resulting product is N1-alkyl-7-chlorobenzimidazole . The bulky chlorine atom shields this nitrogen, making nucleophilic attack difficult.

The Consequence: You typically get a 4:1 to 9:1 ratio favoring the unwanted 4-chloro isomer, making the isolation of the 7-chloro target a "needle in a haystack" purification challenge.

Regioselectivity Start 4-Chlorobenzimidazole (Tautomeric Mixture) Reagent + Alkyl Halide (R-X) + Base Start->Reagent PathA Path A: Attack at N1 (Far from Cl) Reagent->PathA PathB Path B: Attack at N3 (Next to Cl) Reagent->PathB ProdMajor Major Product: N1-Alkyl-4-Chloro (Sterically Favored) PathA->ProdMajor ProdMinor Target Product: N1-Alkyl-7-Chloro (Sterically Hindered) PathB->ProdMinor

Figure 1: Steric governance of benzimidazole alkylation. The chlorine atom at C4/C7 directs alkylation away from itself.

Part 2: Troubleshooting Chromatography
Q: My isomers co-elute on Silica (Hexane/EtOAc). How do I separate them?

A: Standard normal phase solvents often fail because the polarity difference between the 4-Cl and 7-Cl isomers is negligible. You must exploit shape selectivity and pi-pi interactions .

Protocol 1: The "Toluene Switch" Aromatic solvents interact differently with the electron-deficient benzimidazole ring depending on the chlorine's position.

  • Replace Hexane with Toluene.

  • Run a gradient of Toluene : Ethyl Acetate (Start 95:5, End 70:30) .

  • Why it works: The 7-chloro isomer typically has a disrupted pi-stacking ability compared to the 4-chloro isomer due to the steric twist induced by the adjacent N-alkyl group. This often increases the resolution (

    
    ) significantly.
    

Protocol 2: The "Amine Modifier" (For Tailing) Benzimidazoles are basic.[1] The N3 nitrogen interacts with acidic silanols on the silica, causing peak tailing that merges your isomers.

  • Add 1% Triethylamine (TEA) to your mobile phase.

  • Pre-wash the column with 1% TEA in Hexane before loading.

Data Summary: Solvent System Efficacy

Solvent SystemResolution PowerNotes
Hexane / EtOAcLowIsomers often co-elute; significant tailing.
DCM / MeOHMediumGood for solubility, poor for isomer separation.
Toluene / EtOAc High Exploits pi-stacking differences; recommended for regioisomers.
Hexane / AcetoneMedium-HighAcetone is more selective than EtOAc for these dipoles.
Part 3: Crystallization & Solubility
Q: My product is an oil/gum and won't crystallize. How do I purify it without a column?

A: 7-chloro benzimidazoles often "oil out" because of rotational freedom in the N-alkyl chain and the disruption of crystal packing by the chlorine atom.

Protocol: The "HCl Salt Formation" Method If you cannot separate the free bases, separate the salts. The pKa of the N3 nitrogen differs between isomers due to the inductive effect of the closer chlorine in the 7-Cl isomer.

  • Dissolve the crude mixture in minimal dry Diethyl Ether or EtOAc.

  • Add 4M HCl in Dioxane dropwise at 0°C.

  • Observation: The 4-chloro isomer (more basic, less sterically hindered) often precipitates first as the HCl salt.

  • Filtration: Filter off the solid (likely the unwanted isomer).

  • Filtrate: The mother liquor is now enriched with your target 7-chloro isomer. Neutralize and recrystallize.[1][2]

Recommended Recrystallization Solvents:

  • Acetonitrile: Excellent for substituted benzimidazoles.

  • Cyclohexane/Ethanol (9:1): Forces precipitation of the more polar isomer.

Part 4: Analytical Validation (The "Truth" Test)
Q: How do I prove I have the 7-chloro isomer and not the 4-chloro isomer? (1H NMR is ambiguous)

A: You cannot rely on chemical shift alone. You must use 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY . This is the only self-validating structural proof.

The Logic:

  • 4-Chloro Isomer: The N-Alkyl group is at N1. The adjacent carbon (C7) has a Proton . You will see an NOE signal between the N-Alkyl protons and the Aryl proton.

  • 7-Chloro Isomer: The N-Alkyl group is at N1. The adjacent carbon (C7) has a Chlorine . You will see NO NOE signal to an aryl proton on that side. You will only see NOE to the C2 proton.

Experimental Workflow (Graphviz):

NOE_Logic Step1 Isolate Pure Isomer Step2 Run 1D-NOE Experiment Irradiate N-CH2 protons Step1->Step2 Decision Observe NOE to Aryl Proton? Step2->Decision ResultA YES: NOE Observed Conclusion: Proton is neighbor. Identity: 4-Chloro Isomer Decision->ResultA Signal > 2% ResultB NO: Zero Enhancement Conclusion: Chlorine is neighbor. Identity: 7-Chloro Isomer Decision->ResultB Signal = 0%

Figure 2: Decision tree for structural assignment using NOE NMR spectroscopy.

References
  • Regioselectivity in Benzimidazole Alkylation

    • Synthesis of Isomeric Alkyl Derivatives in the 2-Methyl-5-Chlorobenzimidazole Series. Premier Publishing.
  • Purification Protocols (Chromatography & Extraction)

    • Overcoming Challenges in the Synthesis of Substituted Benzimidazoles. BenchChem Application Notes. Details acid-base extraction and column chromatography conditions (EtOAc/Hexane)
  • NMR Characterization (NOE)

    • Characterization of Benzimidazole Derivatives Using 1H NMR Spectroscopy. BenchChem Technical Guide. Explains the use of NOE and chemical shifts (deshielding effects) to distinguish regioisomers.
  • General Heterocyclic Chemistry Grounding

    • Regioselective C-H Alkylation of Benzimidazoles. NIH/PubMed.

Sources

Technical Support Center: Scaling Production of 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine. We will move beyond simple procedural outlines to address the critical nuances of reaction optimization, troubleshooting, and process scale-up, ensuring a robust and reproducible manufacturing workflow.

Introduction: The Synthetic Challenge

1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine is a key structural motif found in a variety of biologically active molecules.[1] Its synthesis, while straightforward on a lab scale, presents unique challenges during scale-up. These challenges often relate to reaction control, impurity profiles, and safe handling of materials in larger quantities. This document provides a framework for anticipating and resolving these issues.

The synthesis is logically approached as a two-step process:

  • Formation of the Benzimidazole Core: Cyclization of a substituted o-phenylenediamine to form 7-chloro-1H-benzo[d]imidazol-2-amine.

  • N-Alkylation: Selective benzylation at the N1 position of the benzimidazole ring.

This workflow is visualized below.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: N-Benzylation A 4-Chloro-1,2-phenylenediamine C Cyclization Reaction A->C B Cyanogen Bromide (or equivalent) B->C D 7-chloro-1H-benzo[d]imidazol-2-amine C->D Formation of Intermediate C->D G Alkylation Reaction D->G D->G Intermediate to next step E Benzyl Halide E->G F Base (e.g., NaH, K2CO3) F->G H Final Product: 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine G->H Purification & Isolation

Caption: High-level two-step synthetic workflow.

Troubleshooting Guide: From Bench to Bulk

This section addresses common issues encountered during synthesis and scale-up in a question-and-answer format.

Part A: Benzimidazole Core Synthesis (Step 1)

Question 1: My cyclization reaction to form 7-chloro-1H-benzo[d]imidazol-2-amine is showing low yield and multiple side products. What are the likely causes?

Answer: Low yields in benzimidazole synthesis often stem from suboptimal reaction conditions or reagent quality.[2][3] Key areas to investigate are:

  • Reaction Temperature: High temperatures, while sometimes necessary, can lead to degradation and the formation of complex side products.[3] Conversely, insufficient temperature may result in a low conversion rate.[2] Consider running small-scale trials to find the optimal temperature balance.

  • Choice of Cyclizing Agent: While cyanogen bromide is effective, it is highly toxic. Alternative one-pot methods using isothiocyanates or carbodiimide reagents can offer simpler purification pathways and avoid hazardous reagents.[4] Some modern methods utilize catalysts like Al-PILC under microwave irradiation, which can dramatically improve yields and reduce reaction times.

  • Atmosphere Control: Many organic reactions are sensitive to atmospheric moisture and oxygen.[5] If you observe dark, tarry byproducts, it may indicate oxidative degradation. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Purity of Starting Material: Impurities in the 4-chloro-1,2-phenylenediamine can compete in the reaction, leading to a complex product mixture that is difficult to purify.[5] Always verify the purity of your starting materials before beginning a large-scale run.

Question 2: During workup, I'm having difficulty isolating the 7-chloro-1H-benzo[d]imidazol-2-amine intermediate. It seems to have poor solubility.

Answer: Benzimidazoles can exhibit amphoteric properties, meaning they can be soluble in both acidic and alkaline solutions, but often have poor solubility in neutral water or common organic solvents at room temperature.[6]

  • pH Adjustment for Isolation: You can leverage this property for purification. After the reaction, you can acidify the mixture to dissolve the desired product and filter off any non-basic impurities. Then, carefully basifying the filtrate will precipitate the purified benzimidazole, which can be collected by filtration.[6]

  • Recrystallization Solvent: For recrystallization, hot water is often a good starting point, as benzimidazoles are typically much more soluble in hot water than cold.[6] If the product remains discolored, adding a small amount of decolorizing charcoal to the hot solution before filtration can remove colored impurities.[7]

Part B: N-Benzylation and Scale-Up (Step 2)

Question 3: The N-benzylation step is incomplete, leaving significant amounts of the starting benzimidazole. How can I drive the reaction to completion?

Answer: Incomplete conversion is typically a result of insufficient reactivity. The key is effective deprotonation of the benzimidazole nitrogen.

  • Base Selection: Potassium carbonate (K2CO3) in a polar aprotic solvent like DMF is a common choice. However, for a less reactive substrate, a stronger, non-nucleophilic base like sodium hydride (NaH) is often more effective. NaH will irreversibly deprotonate the benzimidazole, creating a highly nucleophilic anion that readily reacts with the benzyl halide.

  • Solvent Purity: Ensure your solvents are anhydrous, especially when using water-sensitive bases like NaH.[5] Trace amounts of water will quench the base and inhibit the reaction.

  • Temperature: Gently heating the reaction mixture (e.g., to 60-80 °C) can increase the reaction rate, but monitor carefully for side product formation by TLC.[8][9]

Question 4: I am observing the formation of a second, isomeric product during the benzylation step. What is it and how can I prevent it?

Answer: You are likely observing the formation of the 1-benzyl and 3-benzyl isomers. While the two nitrogen atoms in the parent benzimidazole are equivalent, they become non-equivalent once the 7-chloro substituent is present. Alkylation can potentially occur at either nitrogen. The ratio of these isomers is influenced by steric hindrance and electronic effects. To favor the desired N1-benzylation (away from the bulky chloro group), consider a kinetically controlled reaction by using a strong base at a lower temperature to form the anion, followed by slow addition of the benzylating agent.

Question 5: As we move to a 100L reactor, we are seeing new impurities and a drop in yield. What process parameters should we re-evaluate?

Answer: Scaling up chemical reactions is not always linear and introduces new challenges in mass and heat transfer.[10]

  • Heat Management: The benzylation reaction is often exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to temperature spikes, causing solvent boiling or product degradation. Implement controlled, portion-wise addition of the benzyl halide and ensure your reactor's cooling system is adequate.

  • Mixing Efficiency: Inefficient mixing can create localized "hot spots" or areas of high reagent concentration, promoting side reactions.[5] Evaluate the stirrer type and speed to ensure the batch is homogeneous.

  • Crystallization and Isolation: Cooling a large volume to induce crystallization can be non-uniform, leading to variations in crystal size and purity. A controlled cooling profile is essential. For filtration, ensure your equipment (e.g., centrifuge or Nutsche filter) is appropriately sized to handle the large volume of solid and solvent efficiently.

Experimental Protocols

Protocol 1: Synthesis of 7-chloro-1H-benzo[d]imidazol-2-amine (Intermediate)

This protocol utilizes a desulfurization approach, which is often cleaner than methods using cyanogen bromide.[11]

  • Thiourea Formation: To a stirred solution of 4-chloro-1,2-phenylenediamine (1.0 eq) in ethanol, add ammonium thiocyanate (1.1 eq). Heat the mixture to reflux for 4-6 hours until TLC analysis shows complete consumption of the starting diamine.

  • Cyclization/Desulfurization: Cool the reaction mixture. Add mercuric oxide (HgO) (2.2 eq) portion-wise. Caution: This reaction is exothermic and releases hydrogen sulfide gas, which is toxic. Perform in a well-ventilated fume hood.[12]

  • Reaction Completion: Stir the mixture at 70-75 °C for 30 minutes. The reaction is complete when the addition of a small amount of HgO no longer causes darkening.[12]

  • Workup: Filter the hot reaction mixture through a pad of celite to remove the precipitated mercuric sulfide.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization from boiling water or an ethanol/water mixture.[6]

Protocol 2: N-Benzylation to Yield Final Product
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 7-chloro-1H-benzo[d]imidazol-2-amine (1.0 eq) and anhydrous DMF.

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Alkylation: After stirring for 30 minutes at 0 °C, add benzyl chloride (1.1 eq) dropwise via a syringe pump over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding ice-cold water. Caution: Unreacted NaH will react vigorously with water.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Optimized Reaction Parameters (Guideline)
ParameterStep 1: Core SynthesisStep 2: N-BenzylationRationale & Key Considerations
Solvent EthanolAnhydrous DMFDMF is a polar aprotic solvent that aids in dissolving the benzimidazole anion. Must be dry.[13]
Base N/ASodium Hydride (NaH)Provides irreversible and complete deprotonation for high reactivity.
Temperature 70-80 °C0 °C to Room TempInitial low temp controls the exothermic reaction; warming drives it to completion.
Stoichiometry Phenylenediamine (1.0 eq)Intermediate (1.0 eq)Using a slight excess of the alkylating agent ensures full conversion of the intermediate.
(NH4SCN, 1.1 eq)NaH (1.2 eq)
(HgO, 2.2 eq)Benzyl Chloride (1.1 eq)
Reaction Time 4-8 hours12-18 hoursMonitor by TLC to determine the optimal endpoint and avoid degradation.[4]

Visualization of Troubleshooting Logic

When faced with low yield, a systematic approach is crucial. The following decision tree illustrates a logical troubleshooting workflow.

G Start Low Yield Encountered Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity Impure Impurity Detected? (TLC, LC-MS) Check_Purity->Impure Check_Stoich Confirm Stoichiometry & Reagent Addition Check_Cond Review Reaction Conditions (Temp, Time, Atmosphere) Check_Stoich->Check_Cond Correct Adjust_Stoich Action: Re-run with Precise Stoichiometry Check_Stoich->Adjust_Stoich Error Found Incomplete Incomplete Conversion? Check_Cond->Incomplete Impure->Check_Stoich No Purify_SM Action: Purify Starting Materials / Use Anhydrous Solvents Impure->Purify_SM Yes Degradation Degradation Products Seen? Incomplete->Degradation No Increase_Time Action: Increase Reaction Time or Use Stronger Reagents Incomplete->Increase_Time Yes Optimize_Temp Action: Optimize Temperature & Time / Use Inert Gas Degradation->Optimize_Temp No Lower_Temp Action: Lower Temperature or Reduce Reaction Time Degradation->Lower_Temp Yes

Caption: Decision tree for troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for the final product? A1: The final product should be stored in a tightly closed, light-resistant container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[14]

Q2: Are there any specific safety precautions for handling benzyl chloride at scale? A2: Yes. Benzyl chloride is a combustible liquid, toxic, and causes severe skin burns and eye damage.[15] When handling at scale, always work in a well-ventilated area or closed system, wear appropriate personal protective equipment (PPE) including chemical-resistant gloves, safety goggles, and a face shield.[16] Ensure all equipment is properly grounded to prevent static discharge.[14]

Q3: Can I use benzyl bromide instead of benzyl chloride? A3: Yes, benzyl bromide is a more reactive alkylating agent and may lead to shorter reaction times. However, it is also more expensive and a more potent lachrymator. The choice depends on a cost-benefit analysis and the reactivity of your specific substrate.

Q4: What analytical techniques are best for final product quality control? A4: A combination of techniques is recommended. 1H NMR and 13C NMR spectroscopy will confirm the structure and identify any major impurities. Mass spectrometry (MS) will confirm the molecular weight.[11] High-Performance Liquid Chromatography (HPLC) is essential for determining the purity with high accuracy.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzimidazole Synthesis. Benchchem.
  • Benchchem. (n.d.). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. Benchchem.
  • (2010). Novel Synthesis of 2-Aminobenzimidazoles from Isoselenocyanates. Thieme Connect.
  • Spectrum Chemical. (2018). SAFETY DATA SHEET - Benzyl Benzoate, USP. Spectrum Chemical.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich.
  • Organic Syntheses. (n.d.). Benzimidazole. Organic Syntheses Procedure.
  • British Pharmacopoeia Commission. (2013). Safety data sheet - Benzyl benzoate Assay Standard. MHRA.
  • (2022). Hit-to-lead optimization of a 2-aminobenzimidazole series as new candidates for chagas disease. Multidisciplinary Digital Publishing Institute.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Heterocyclic Compounds. Benchchem.
  • Stobec. (n.d.). SAFETY DATA SHEET - Benzoyl chloride. Stobec.
  • Florida Atlantic University. (n.d.). Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles. Florida Atlantic University.
  • Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative.
  • Łukasik, E., & Wróbel, Z. (2014). Simple Synthesis of 2-Aminoaryliminophosphoranes from N-Aryl-2-nitrosoanilines and Their Application in 2-Aminobenzimidazole Synthesis. Synlett, 25, 217-220.
  • Enamine. (n.d.). Safety Data Sheet. Enamine.
  • Stedman, R. J. (1969). U.S. Patent No. 3,455,948.
  • Miller, L. J., et al. (2015). Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. British Journal of Pharmacology, 172(14), 3690-3702.
  • Azzallou, R., et al. (2011). OPTIMIZATION OF THE SYNTHESIS OF 2-SUBTITUTED BENZIMIDAZOLES CATALYZED BY AL-PILC UNDER MICROWAVE IRRADIATION. Journal Marocain de Chimie Hétérocyclique, 10(1).
  • (2023). Synthesis of 2-Amino Benzimidazoles using Urea Derivatives. ResearchGate.
  • ResearchGate. (n.d.). 34 questions with answers in BENZIMIDAZOLES | Science topic. ResearchGate.
  • (n.d.). Experiment 5 - Synthesis of Benzimidazole. Scribd.
  • (2013). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Indian Journal of Heterocyclic Chemistry, 23, 125-128.
  • (n.d.). Synthesis of phenyl 1-benzyl-1H-benzo [d] imidazol-2-ylcarbamates. ResearchGate.
  • Enamine. (2024). Enamine Scale-Up Synthesis of MedChem Relevant Cores. Enamine.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzimidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. Benzimidazol-2-amine, a key scaffold in medicinal chemistry, presents a unique analytical challenge. Its fragmentation behavior under mass spectrometry provides a fingerprint for its identification and differentiation from its isomers. This guide offers an in-depth, objective comparison of the mass spectrometric fragmentation patterns of benzimidazol-2-amine and its isomers, grounded in experimental data and mechanistic insights.

Introduction: The Significance of Benzimidazol-2-amine

Benzimidazol-2-amine is a privileged heterocyclic scaffold due to its structural similarity to purine, a fundamental component of nucleic acids. This mimicry allows it to interact with various biological targets, leading to a wide spectrum of pharmacological activities. Consequently, accurate and reliable analytical methods for its identification and characterization are crucial in drug discovery and quality control. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for the structural elucidation of such molecules. The fragmentation patterns observed in a mass spectrum are intrinsic to a molecule's structure and provide a roadmap for its identification.

Ionization and Fragmentation: A Tale of Two Techniques

The fragmentation of benzimidazol-2-amine is highly dependent on the ionization technique employed. Here, we compare two of the most common methods: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the analyte is bombarded with high-energy electrons, leading to the formation of a radical cation (M+•) and subsequent fragmentation. The EI mass spectrum of benzimidazol-2-amine is characterized by a prominent molecular ion peak, indicating the stability of the benzimidazole ring system.

A key fragmentation pathway for benzimidazoles, in general, is the sequential loss of two molecules of hydrogen cyanide (HCN).[1] This is also observed for benzimidazol-2-amine. The initial loss of HCN from the molecular ion is a hallmark of the benzimidazole core. The presence of the 2-amino group, however, influences the subsequent fragmentation steps.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]+, with minimal in-source fragmentation. To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the [M+H]+ ion is isolated and subjected to collision-induced dissociation (CID).

The ESI-MS/MS spectrum of benzimidazol-2-amine provides detailed structural information. The fragmentation is often initiated by the protonated amino group, which can direct the fragmentation pathways.

The Fragmentation Pattern of Benzimidazol-2-amine: A Detailed Look

The mass spectrum of benzimidazol-2-amine (Molecular Weight: 133.15 g/mol ) exhibits a characteristic pattern that allows for its unambiguous identification.

EI Fragmentation Pathway

The EI mass spectrum of 1H-Benzimidazol-2-amine from the NIST WebBook serves as a reference for its fragmentation pattern.

Table 1: Key Fragments in the EI Mass Spectrum of Benzimidazol-2-amine

m/zProposed FragmentRelative Intensity
133[M]+• (Molecular Ion)High
106[M - HCN]+•Moderate
79[C6H5N]+Moderate
78[C6H4N]+•Moderate
52[C4H4]+•Low

The fragmentation likely proceeds through the following pathway:

EI_Fragmentation M [C7H7N3]+• m/z 133 F1 [C6H5N2]+• m/z 106 M->F1 - HCN F2 [C6H5N]+• m/z 79 F1->F2 - HCN F3 [C5H3N]+• m/z 78 F2->F3 - H F4 [C4H4]+• m/z 52 F3->F4 - CN

Caption: Proposed EI fragmentation pathway of benzimidazol-2-amine.

ESI-MS/MS Fragmentation Pathway

Data from PubChem for the LC-ESI-QTOF MS/MS of 2-aminobenzimidazole reveals the fragmentation of the protonated molecule [M+H]+ at m/z 134.

Table 2: Key Product Ions in the ESI-MS/MS Spectrum of Benzimidazol-2-amine ([M+H]+ = 134)

Precursor m/zProduct m/zProposed FragmentCollision Energy
134.0729117.0608[M+H - NH3]+10-20 eV
134.0729107.0499[M+H - HCN]+10-20 eV
134.072990.0444[C6H6N]+20-40 eV
134.072979.0495[C6H5N]+20-40 eV

The fragmentation under ESI conditions is initiated from the protonated molecule:

ESI_Fragmentation MH [C7H8N3]+ m/z 134 P1 [C7H5N2]+ m/z 117 MH->P1 - NH3 P2 [C6H6N3]+ m/z 107 MH->P2 - HCN P4 [C6H5N]+ m/z 79 P1->P4 - HCN P3 [C6H6N]+ m/z 90 P2->P3 - NH3

Caption: Proposed ESI-MS/MS fragmentation pathway of benzimidazol-2-amine.

Comparative Fragmentation Analysis: Differentiating Isomers

A crucial aspect of structural analysis is the ability to distinguish between isomers. The position of the amino group on the benzimidazole ring significantly influences the fragmentation pattern. While comprehensive, directly comparable data for all aminobenzimidazole isomers is scarce, we can draw valuable comparisons from available data.

Benzimidazol-2-amine vs. 5-Aminobenzimidazole

The PubChem database provides GC-MS data for 5-aminobenzimidazole, allowing for a comparison of its EI fragmentation with that of benzimidazol-2-amine.

Table 3: Comparison of Key EI Fragments of Benzimidazol-2-amine and 5-Aminobenzimidazole

m/zBenzimidazol-2-amine Relative Intensity5-Aminobenzimidazole Relative IntensityProposed Fragment for 5-Aminobenzimidazole
133HighHigh[M]+•
106ModerateHigh[M - HCN]+•
79ModerateModerate[C6H5N]+
78ModerateModerate[C6H4N]+•

While both isomers show the characteristic loss of HCN (m/z 106), the relative intensity of this fragment is notably higher for 5-aminobenzimidazole. This suggests that the initial loss of HCN from the imidazole ring is more favorable when the amino group is on the benzene ring, possibly due to the formation of a more stable resulting radical cation.

Mechanistic Insights: The "Why" Behind the Fragments

Understanding the mechanisms driving fragmentation is key to confident structural elucidation.

The Loss of HCN: A Benzimidazole Hallmark

The elimination of a neutral molecule of hydrogen cyanide (HCN) is a characteristic fragmentation of the benzimidazole core.[1] This rearrangement is thought to proceed via a ring-opening mechanism, followed by the expulsion of HCN. The stability of the resulting ion plays a crucial role in the favorability of this pathway.

The Influence of the 2-Amino Group

In benzimidazol-2-amine, the amino group at the 2-position can participate in the fragmentation process. Under ESI conditions, the protonated amino group can facilitate the loss of ammonia (NH3), a common fragmentation pathway for primary amines. This provides a diagnostic fragment at m/z 117 ([M+H - NH3]+) that is specific to the 2-amino substitution.

Experimental Protocols

To ensure the reproducibility and accuracy of the data presented, the following general experimental protocols are recommended.

Sample Preparation
  • For EI-MS (GC-MS): Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • For ESI-MS (LC-MS): Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water with 0.1% formic acid) to a concentration of 1-10 µg/mL.

Mass Spectrometry Conditions

Electron Ionization (EI) - Gas Chromatography-Mass Spectrometry (GC-MS)

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (250°C) Column Capillary Column (e.g., DB-5ms) Injector->Column Oven Oven Program (e.g., 50-280°C) Column->Oven IonSource EI Source (70 eV) Oven->IonSource Transfer Line Analyzer Quadrupole Analyzer IonSource->Analyzer Detector Detector Analyzer->Detector

Caption: A typical GC-MS workflow for EI analysis.

Electrospray Ionization (ESI) - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LCMS_Workflow cluster_LC Liquid Chromatograph cluster_MS Tandem Mass Spectrometer Solvent Mobile Phase (e.g., A: H2O + 0.1% FA B: ACN + 0.1% FA) Pump HPLC Pump Solvent->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column IonSource ESI Source (Positive Mode) Column->IonSource Q1 Quadrupole 1 (Precursor Selection) IonSource->Q1 Q2 Collision Cell (CID with N2) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Detector Detector Q3->Detector

Caption: A standard LC-MS/MS workflow for ESI analysis.

Conclusion

The mass spectrometric fragmentation of benzimidazol-2-amine provides a rich source of structural information. Under Electron Ionization, the characteristic loss of HCN from the benzimidazole core is a key identifier. Electrospray Ionization coupled with tandem mass spectrometry reveals additional fragmentation pathways, including the diagnostic loss of ammonia from the protonated 2-amino group. Comparison with its isomer, 5-aminobenzimidazole, highlights the subtle yet significant influence of substituent position on fragmentation patterns. By understanding these patterns and the underlying mechanisms, researchers can confidently identify and characterize benzimidazol-2-amine in complex matrices, a critical capability in the advancement of drug discovery and development.

References

  • PubChem. 2-Aminobenzimidazole. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Aminobenzimidazole. National Center for Biotechnology Information. [Link]

  • Hida, F., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 27(1), 35-42.
  • NIST. 1H-Benzimidazol-2-amine. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • mzCloud. 2-Aminobenzimidazole. [Link]

Sources

A Comparative Guide to the X-ray Diffraction Analysis of 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine Crystals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of a compound's solid-state structure is paramount. It directly influences critical properties such as solubility, stability, and bioavailability. This guide provides an in-depth comparison of X-ray diffraction (XRD) techniques for the analysis of 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine, a benzimidazole derivative of significant interest. By presenting supporting experimental data and explaining the causality behind methodological choices, this document serves as a valuable resource for researchers in the field.

Introduction: The Critical Role of Crystallography in Drug Development

The three-dimensional arrangement of atoms in a crystalline solid, known as its crystal structure, is a fundamental determinant of its physicochemical properties.[1] For active pharmaceutical ingredients (APIs), variations in crystal structure, a phenomenon known as polymorphism, can have profound implications for a drug's efficacy and safety.[2] X-ray diffraction is the gold standard for elucidating these intricate atomic arrangements, providing unambiguous structural information.[3][4] This guide focuses on 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine, a member of the benzimidazole class of compounds, which are known for their diverse pharmacological activities.[5][6]

Synthesis and Crystallization: The Foundation of Quality Data

The journey to a successful crystal structure analysis begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine

The synthesis of 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine can be achieved through the reaction of the appropriate substituted o-phenylenediamine with a suitable reagent to introduce the 2-amino group, followed by N-benzylation. Several synthetic routes for related benzimidazole derivatives have been reported, often involving the condensation of an o-phenylenediamine with cyanogen bromide or a similar reagent, followed by alkylation.[7][8]

Growing Single Crystals: An Art and a Science

Obtaining single crystals of sufficient size and quality is often the most challenging step in the process.[9] The slow evaporation of a saturated solution is a commonly employed and effective method for growing crystals of benzimidazole derivatives.[10][11]

Experimental Protocol: Crystal Growth by Slow Evaporation

  • Dissolution: Dissolve the purified 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at a slightly elevated temperature to achieve a saturated or near-saturated solution.

  • Filtration: Filter the warm solution to remove any particulate matter.

  • Evaporation: Cover the container with a perforated film (e.g., Parafilm with small pinholes) to slow the rate of solvent evaporation.[9]

  • Incubation: Allow the solution to stand undisturbed at a constant temperature. Crystal formation may take several days to weeks.

  • Harvesting: Carefully harvest the resulting crystals. They should be transparent and free from visible defects when examined under a microscope.[9]

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure Elucidation

SC-XRD is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice.[1][12] It provides detailed information on bond lengths, bond angles, and intermolecular interactions.[3]

The SC-XRD Workflow

The process of determining a crystal structure using SC-XRD involves several key steps, from data collection to structure refinement.

SC_XRD_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B Mount on goniometer C Data Processing (Integration & Scaling) B->C Raw diffraction images D Structure Solution (Direct Methods/Patterson) C->D Reflection intensities E Structure Refinement D->E Initial atomic model F Validation & Analysis E->F Refined structure

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head.[1][4]

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[12] The crystal is rotated, and the resulting diffraction pattern, consisting of discrete spots, is recorded by a detector.[13][14]

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-rays.[15]

  • Structure Solution: The initial positions of the atoms in the crystal structure are determined using computational methods such as direct methods or the Patterson function.[10]

  • Structure Refinement: The atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[10]

  • Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability.

Powder X-ray Diffraction (PXRD): A Versatile Alternative

While SC-XRD provides the most detailed structural information, it requires a single crystal of suitable quality, which may not always be obtainable.[16] Powder X-ray diffraction (PXRD) offers a powerful alternative for the analysis of polycrystalline materials.[2][14]

The Power of a Powder Pattern

In PXRD, a finely powdered sample containing a large number of randomly oriented crystallites is exposed to an X-ray beam.[13] This results in a diffraction pattern of concentric rings, which is recorded as a one-dimensional plot of intensity versus the diffraction angle (2θ).[13][17] This pattern serves as a unique "fingerprint" for a specific crystalline phase.[16]

Technique_Comparison cluster_0 X-ray Diffraction Techniques cluster_1 Key Differentiators SC_XRD Single-Crystal XRD Sample Sample Requirement SC_XRD->Sample Single Crystal Data Diffraction Pattern SC_XRD->Data Discrete Spots (3D) Info Structural Information SC_XRD->Info Atomic Positions, Bond Lengths/Angles PXRD Powder XRD PXRD->Sample Polycrystalline Powder PXRD->Data Concentric Rings (1D) PXRD->Info Phase Identification, Lattice Parameters, Crystallinity

Caption: Key differences between Single-Crystal and Powder XRD.

Comparative Analysis: SC-XRD vs. PXRD

The choice between SC-XRD and PXRD depends on the specific research question and the nature of the sample. The following table provides a direct comparison of these two powerful techniques.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Powder X-ray Diffraction (PXRD)
Sample Requirement High-quality single crystal (0.1-0.3 mm)[1][4]Finely ground polycrystalline powder[14]
Sample Preparation Can be challenging and time-consuming[9]Relatively simple and fast[14]
Diffraction Pattern Discrete diffraction spots in 3D space[13][17]Continuous diffraction rings compressed into a 1D pattern[13][17]
Information Obtained Precise atomic positions, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions[1][3]Phase identification, determination of lattice parameters, crystallinity, and phase purity[2][16]
Primary Application Unambiguous determination of molecular and crystal structure[4]Routine characterization, quality control, and analysis of materials that do not form single crystals[2][16]

While both methods yielded similar results for the basic crystal dimensions in a comparative study, SC-XRD provides a more detailed molecular structure.[13] For pharmaceutical applications, PXRD is widely used for routine analysis due to its speed and less stringent sample requirements.[2][14]

Advanced Analysis: Hirshfeld Surface and DFT Calculations

Beyond the fundamental crystal structure, a deeper understanding of the intermolecular interactions that govern crystal packing can be achieved through advanced computational techniques.

Visualizing Intermolecular Interactions with Hirshfeld Surfaces

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[18][19] By mapping properties such as the distance to the nearest atom outside the surface, it provides a visual representation of close contacts, such as hydrogen bonds and van der Waals interactions.[20][21] The corresponding 2D fingerprint plots offer a quantitative summary of these interactions.[18][22]

Theoretical Insights from Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical method used to investigate the electronic structure of molecules.[23] DFT calculations can be used to optimize molecular geometry, predict vibrational frequencies, and analyze molecular orbitals (HOMO-LUMO), providing valuable insights that complement experimental X-ray diffraction data.[24][25][26]

Conclusion

The X-ray diffraction analysis of 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine crystals is a critical step in its characterization for potential pharmaceutical applications. While single-crystal X-ray diffraction provides the most definitive and detailed structural information, powder X-ray diffraction serves as an invaluable tool for routine analysis and for materials that are not amenable to single-crystal growth. The choice of technique should be guided by the specific analytical needs and the availability of suitable crystalline material. By integrating advanced computational methods like Hirshfeld surface analysis and DFT calculations, a comprehensive understanding of the solid-state properties of this promising compound can be achieved, facilitating its development as a potential therapeutic agent.

References

  • Creative Biostructure. (2025, April 9). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from [Link]

  • Abe, T., & Hirao, Y. (2022). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals.
  • AZoOptics. (2021, December 9). The Difference Between Powder XRD and Single Crystal XRD. Retrieved from [Link]

  • Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.
  • YouTube. (2023, August 17). 3D vs 1D XRD Data: Single Crystal Spots vs Powder Peaks Explained. Retrieved from [Link]

  • McClurg, R. B., & Smit, J. P. (2013). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology, 37(1).
  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • Drawell. (2023, October 23). What is the Difference Between Powder Diffraction and Single Crystal Diffraction. Retrieved from [Link]

  • Pereira, M. D., et al. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy, 35(7), 24-33.
  • CrystalExplorer. The Hirshfeld Surface. Retrieved from [Link]

  • Mate, Z., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Acta Pharmaceutica Hungarica, 89(1), 21-30.
  • ResearchGate. (2024, August 11). How the diffraction pattern of single crystal is different from the polycrystalline?. Retrieved from [Link]

  • Chen, X., & Zhang, J. (2010). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. American Pharmaceutical Review, 13(6), 46-51.
  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
  • Semantic Scholar. X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Retrieved from [Link]

  • Wikipedia. Density functional theory. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Biointerface Research in Applied Chemistry, 13(5), 453.
  • ResearchGate. Powder X-Ray diffraction analysis of [Ag(benzimidazole) 2 ]NO 3. Retrieved from [Link]

  • Spackman, P. R., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(5), 1385-1398.
  • Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.
  • International Journal of Chemical and Molecular Engineering. (2022). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Journal of Chemical and Molecular Engineering, 16(5), 143-149.
  • ResearchGate. Crystallization of benzimidazole by solution growth method and its characterization. Retrieved from [Link]

  • Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13(3), 29-42.
  • MDPI. (2025, April 1). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Retrieved from [Link]

  • Google Patents. Crystals of benzimidazole derivatives and their production.
  • Universität Ulm. (2025, September 17). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2015).
  • Al-Omair, M. A., et al. (2018).
  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. Retrieved from [Link]

  • Defense Technical Information Center. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. Synthesis of phenyl 1-benzyl-1H-benzo [d] imidazol-2-ylcarbamates. Retrieved from [Link]

  • Connect Journals. SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved from [Link]

  • Scholars Research Library. Synthesis and anti-anxiety activity of some 7-chloro-5-phenyl-1,3- dihydro-1H, 3H-1,4-benzodiazepin. Retrieved from [Link]

  • Der Pharma Chemica. Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Retrieved from [Link]

  • Google Patents. Process for the preparation of 7-chloro-5-phenyl-3h-1,4-benzodiazpine-2-(1h)one.

Sources

A Researcher's Guide to Infrared (IR) Spectroscopy Markers for the Validation of 2-Aminobenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of heterocyclic compounds, the unambiguous structural confirmation of key intermediates is paramount. 2-Aminobenzimidazole, a cornerstone building block for a multitude of pharmacologically active agents, demands rigorous validation to ensure the integrity of downstream applications. This guide provides an in-depth technical comparison of the infrared (IR) spectroscopy markers for 2-aminobenzimidazole, offering a practical framework for its validation against its parent scaffold, benzimidazole, and potential impurities.

The rationale behind employing IR spectroscopy for this purpose lies in its sensitivity to the vibrational modes of specific functional groups. The introduction of an amino group at the 2-position of the benzimidazole ring system induces significant and readily identifiable changes in the molecule's IR spectrum. By understanding these characteristic spectral fingerprints, a researcher can rapidly and reliably confirm the successful synthesis and purity of 2-aminobenzimidazole.

The Vibrational Landscape: 2-Aminobenzimidazole vs. Benzimidazole

The primary distinguishing feature between 2-aminobenzimidazole and benzimidazole in an IR spectrum is the presence of the amino (-NH₂) group. This functional group gives rise to characteristic stretching and bending vibrations that are absent in the spectrum of the parent benzimidazole molecule.

A comparative analysis of their IR spectra reveals the following key differences:

  • N-H Stretching Region (3500-3200 cm⁻¹): 2-Aminobenzimidazole typically exhibits two distinct bands in this region corresponding to the asymmetric and symmetric stretching vibrations of the primary amine. In contrast, benzimidazole shows a broader absorption band in the 3200-2500 cm⁻¹ region, which is characteristic of the N-H stretching of the imidazole ring involved in hydrogen bonding.

  • N-H Bending Region (1650-1580 cm⁻¹): A prominent scissoring (bending) vibration of the -NH₂ group appears in the spectrum of 2-aminobenzimidazole. This peak can sometimes overlap with the C=N stretching vibration.

  • C-N Stretching Region (1350-1250 cm⁻¹): The stretching vibration of the C-N bond of the aromatic amine in 2-aminobenzimidazole gives rise to a strong absorption band in this region.

Visualizing the Key Structural Differences

The following diagram illustrates the fundamental structural disparity that gives rise to the distinct IR spectral markers.

cluster_0 2-Aminobenzimidazole cluster_1 Benzimidazole 2-ABZ 2-Aminobenzimidazole Structure NH2_group Amino Group (-NH₂) Key IR Marker 2-ABZ->NH2_group Introduces N-H stretches and bends BZI Benzimidazole Structure NH_group Imidazole N-H (No primary amine) BZI->NH_group Broad N-H stretch (H-bonding)

Caption: Structural comparison highlighting the key amino group in 2-aminobenzimidazole.

Comparative Table of IR Spectroscopy Markers

The following table summarizes the key vibrational frequencies for 2-aminobenzimidazole and benzimidazole, providing a clear guide for spectral interpretation.

Vibrational Mode2-Aminobenzimidazole (cm⁻¹)Benzimidazole (cm⁻¹)Rationale for a Positive 2-Aminobenzimidazole Identification
N-H Asymmetric Stretch ~3415AbsentPrimary Marker: Presence of a sharp to medium band indicates the -NH₂ group.
N-H Symmetric Stretch ~3320AbsentPrimary Marker: A second, often stronger, band in the N-H region confirms the primary amine.
Imidazole N-H Stretch Broad, ~3100-2600Broad, ~3200-2500While present in both, the distinct primary amine stretches are the key differentiators.
N-H Scissoring (Bend) ~1640AbsentConfirmatory Marker: A strong band in this region is characteristic of the -NH₂ group.
C=N Stretch ~1620~1625Overlap is possible, but the presence of the N-H bend is a key distinction.
Aromatic C=C Stretch ~1590, ~1470~1590, ~1475Similar in both compounds, providing information about the benzene ring.
C-N Stretch (Aromatic Amine) ~1270AbsentStrong Indicator: A strong band in this region points to the C-NH₂ bond.
Aromatic C-H Out-of-Plane Bend ~740~745Characteristic of the ortho-disubstituted benzene ring in both molecules.

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR) and the instrument's resolution.

Experimental Protocol for IR-Based Validation

This section provides a standardized, self-validating protocol for acquiring an IR spectrum of a synthesized 2-aminobenzimidazole sample.

Objective: To obtain a high-quality Fourier-Transform Infrared (FTIR) spectrum of the sample for comparison with a reference spectrum of 2-aminobenzimidazole and to distinguish it from benzimidazole.

Materials:

  • Synthesized 2-aminobenzimidazole sample

  • Reference standard of 2-aminobenzimidazole (if available)

  • Reference standard of benzimidazole (for comparison)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press and die kit

  • Spatula and agate mortar and pestle

  • Spectroscopic grade KBr (if using KBr pellet method)

  • Solvent for cleaning (e.g., isopropanol)

Workflow Diagram:

cluster_workflow IR Spectroscopy Workflow start Start background Acquire Background Spectrum (Clean ATR or KBr pellet) start->background sample_prep Prepare Sample (Place on ATR or make KBr pellet) background->sample_prep acquire_spectrum Acquire Sample Spectrum sample_prep->acquire_spectrum process_spectrum Process Spectrum (Baseline correction, normalization) acquire_spectrum->process_spectrum compare Compare with Reference Spectra (2-Aminobenzimidazole & Benzimidazole) process_spectrum->compare validate Validate Structure (Identify key markers) compare->validate end End validate->end

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.